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  • Product: Nonadecanoic-2,2-d2 acid
  • CAS: 125568-53-8

Core Science & Biosynthesis

Foundational

Nonadecanoic-2,2-d2 Acid: Physicochemical Profiling and Analytical Applications in Advanced Lipidomics

Executive Summary In the fields of lipidomics, pharmacokinetic tracing, and metabolic engineering, the accuracy of mass spectrometry (MS) relies heavily on the structural fidelity of internal standards. Nonadecanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of lipidomics, pharmacokinetic tracing, and metabolic engineering, the accuracy of mass spectrometry (MS) relies heavily on the structural fidelity of internal standards. Nonadecanoic acid (C19:0) is a 19-carbon straight-chain saturated fatty acid. Because odd-chain fatty acids are virtually absent in mammalian biology, C19:0 serves as an ideal baseline standard devoid of endogenous background interference[1][2]. Its alpha-deuterated isotopologue, Nonadecanoic-2,2-d2 acid , provides a precise +2.012 Da mass shift. This whitepaper explores the physicochemical properties, synthesis mechanics, and step-by-step analytical integration of Nonadecanoic-2,2-d2 acid for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

Understanding the physical properties of Nonadecanoic-2,2-d2 acid is critical for optimizing extraction efficiencies and chromatographic separations.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Nonadecanoic-2,2-d2 acid
CAS Number 125568-53-8[3]
Molecular Formula C19H36D2O2
Molecular Weight 300.52 g/mol
Monoisotopic Mass 300.300 Da
Melting Point 68 - 70 °C[1][4]
Boiling Point 236 °C at 10 mmHg[2]
Physical State White solid / flakes[4]
Solubility Insoluble in water; Soluble in Chloroform, Methanol, and Hexane
Causality in Isotopic Design: Why 2,2-d2?

A common pitfall in lipidomics is the use of heavily perdeuterated standards (e.g., d37-nonadecanoic acid). Perdeuterated lipids exhibit a well-documented "chromatographic isotope effect"[5][6]. Because C-D bonds possess a lower zero-point energy and weaker London dispersion forces than C-H bonds, perdeuterated fatty acids are slightly less lipophilic than their protio-analogs. In reversed-phase liquid chromatography (RP-LC), this causes the perdeuterated standard to elute earlier than the target analyte.

By restricting deuteration strictly to the alpha-carbon (2,2-d2), the lipophilicity difference is neutralized. This ensures perfect co-elution with the unlabeled target, which is an absolute requirement for accurate MS ionization suppression correction.

Chemical Synthesis: Selective Alpha-Deuteration

The synthesis of alpha-deuterated fatty acids leverages the unique acidity of the protons on the C2 (alpha) carbon, which are positioned adjacent to the electron-withdrawing carbonyl group[7][8].

Protocol 1: Synthesis of Nonadecanoic-2,2-d2 acid via Base-Catalyzed H/D Exchange

Objective: To selectively exchange the alpha-protons of nonadecanoic acid with deuterium without altering the aliphatic tail.

  • Reagent Preparation: Dissolve 100 mg of pure nonadecanoic acid[1] in 5 mL of deuterated methanol (CD3OD) to ensure complete solvation of the hydrophobic tail.

  • Catalyst Addition: Add an excess of heavy water (D2O) containing 5% NaOD (Sodium deuteroxide).

    • Causality: The strong base deprotonates the alpha-carbon, forming an enolate intermediate. The use of D2O/NaOD ensures that when the enolate collapses back to the carboxylic acid, it abstracts a deuterium atom instead of a proton[8].

  • Hydrothermal Reflux: Seal the mixture in a pressure vessel and heat to 150°C for 24 hours.

    • Causality: Elevated temperatures are required to drive the equilibrium of the H/D exchange to completion at the sterically hindered alpha-position.

  • Quenching and Precipitation: Cool the reaction to room temperature and acidify to pH 2 using DCl (Deuterium chloride) in D2O.

    • Self-Validating Step: Acidification deuterates the carboxylate back to the free acid, drastically reducing its solubility in the aqueous mixture and causing the Nonadecanoic-2,2-d2 acid to precipitate as white flakes[4].

  • Verification: Recover the precipitate via vacuum filtration. Confirm isotopic purity (>98% D incorporation) via 1H-NMR (monitoring the disappearance of the alpha-proton triplet at ~2.3 ppm) and MS (confirming the +2 Da shift)[7].

Analytical Workflows: GC-MS Integration

Nonadecanoic-2,2-d2 acid is heavily utilized in Gas Chromatography-Mass Spectrometry (GC-MS) to quantify endogenous fatty acids in plasma, tissue, and cell cultures[9][10].

Protocol 2: Absolute GC-MS Lipid Quantification

Objective: Absolute quantification of biological fatty acids using Nonadecanoic-2,2-d2 acid as a pre-extraction internal standard.

  • Internal Standard Spiking: Aliquot 100 µL of biological sample into a glass vial. Immediately spike with 10 µL of Nonadecanoic-2,2-d2 acid stock solution (1 mg/mL in chloroform).

    • Causality: Spiking before any sample manipulation ensures that any subsequent physical loss of lipids (e.g., during phase separation) affects the endogenous analytes and the standard equally, preserving the exact quantitative ratio.

  • Liquid-Liquid Extraction (Folch Method): Add 1 mL of a 2:1 (v/v) Chloroform:Methanol mixture. Vortex vigorously for 2 minutes, then add 200 µL of MS-grade water to induce phase separation. Centrifuge at 3000 x g for 10 minutes.

  • Organic Phase Recovery: Carefully extract the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Methylation): Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the dried lipid extract. Cap tightly and heat at 80°C for 60 minutes.

    • Causality: Free fatty acids possess high boiling points and polar carboxyl groups that cause severe peak tailing and adsorption in GC columns. Derivatization to Fatty Acid Methyl Esters (FAMEs) blocks the polar hydroxyl group, dramatically increasing volatility and thermal stability for sharp chromatographic peaks[10].

  • Phase Separation of FAMEs: Cool to room temperature, add 500 µL of hexane and 500 µL of water. Vortex and extract the upper hexane layer containing the FAMEs.

  • GC-MS Acquisition: Inject 1 µL of the hexane extract onto an HP-5MS capillary column. Quantify endogenous fatty acids by comparing the integrated peak area of the target analyte to the peak area of the Nonadecanoic-2,2-d2 FAME (m/z 314.5).

    • Self-Validating Step: The presence of the m/z 314.5 peak at the exact expected retention time validates the extraction and derivatization efficiency.

GCMS_Workflow Sample 1. Biological Sample Spike 2. Spike Nonadecanoic-2,2-d2 acid Sample->Spike LLE 3. Folch Extraction (CHCl3:MeOH) Spike->LLE Deriv 4. BF3/MeOH Derivatization LLE->Deriv GCMS 5. GC-MS Acquisition Deriv->GCMS Data 6. Ratio-Based Quantification GCMS->Data

Fig 1: Step-by-step GC-MS lipidomics workflow utilizing Nonadecanoic-2,2-d2 acid.

Metabolic Tracing & Lipidomic Applications

Beyond standard quantification, deuterated fatty acids are vital for tracing de novo lipogenesis in oncology and metabolic disorders. Fatty Acid Synthase (FASN) converts malonyl-CoA into palmitate (C16:0), which is subsequently elongated or desaturated into complex lipids[11]. By utilizing Nonadecanoic-2,2-d2 acid as a stable benchmark, researchers can accurately map the flux of isotopic tracers (like 13C-glucose) through the FASN pathway without signal overlap.

FAS_Pathway Citrate Citrate ACLY ACLY Citrate->ACLY AcCoA Acetyl-CoA ACC ACC AcCoA->ACC FASN FASN AcCoA->FASN MalCoA Malonyl-CoA MalCoA->FASN Palmitate Palmitate (C16:0) Lipidome Complex Lipids Palmitate->Lipidome ACLY->AcCoA ACC->MalCoA FASN->Palmitate

Fig 2: De novo fatty acid synthesis pathway targeted in isotopic tracing studies.

References

  • "Nonadecanoic-2,2-d2 acid Chemical Substance Information". NextSDS. URL:[Link]

  • "Showing Compound Nonadecanoic acid (FDB004043)". FooDB. URL: [Link]

  • "Nonadecanoic Acid | CID 12591". PubChem. URL: [Link]

  • "An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d2-nonadecanoic acid". J Label Compd Radiopharm / IRIS. URL: [Link]

  • "A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice". MDPI. URL:[Link]

  • "13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer". bioRxiv. URL: [Link]

  • "Acyl chain length effects related to glycosphingolipid crypticity in phospholipid membranes: probed by 2H-NMR". PubMed. URL:[Link]

  • "Synthesis of ceramides NS and NP with perdeuterated and specifically ω deuterated N‐acyl residues". ResearchGate. URL:[Link]

Sources

Exploratory

Synthesis and Purification of Nonadecanoic-2,2-d2 Acid: A Technical Whitepaper

Executive Summary & Rationale Nonadecanoic acid (C19:0) is an odd-chain saturated fatty acid present in trace concentrations (typically <5% of total fatty acids) within human tissues[1]. Because of its minimal endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Nonadecanoic acid (C19:0) is an odd-chain saturated fatty acid present in trace concentrations (typically <5% of total fatty acids) within human tissues[1]. Because of its minimal endogenous background, its stable isotopologue—Nonadecanoic-2,2-d2 acid —is universally prized as an internal standard for quantitative lipidomics, pharmacokinetic tracing, and mass spectrometry (LC-MS/GC-MS)[1][2].

The introduction of two deuterium atoms at the alpha position (C2) provides a highly specific +2 Da mass shift[3]. This mass variance allows analytical algorithms to cleanly deconvolute the spiked standard from endogenous lipid matrices using Isotope Dilution Mass Spectrometry (IDMS)[3]. This whitepaper details the mechanistic causality, step-by-step synthesis, and purification protocols required to produce high-purity Nonadecanoic-2,2-d2 acid.

Mechanistic Pathways for Alpha-Deuteration

The synthesis of alpha-deuterated carboxylic acids relies on two divergent chemical philosophies: Thermodynamic Exchange (H/D exchange) and Kinetic Homologation (De Novo chain building).

Method A: Catalytic Hydrogen/Deuterium (H/D) Exchange

This method exploits the inherent, albeit weak, acidity of the alpha-protons adjacent to a carbonyl group. In the presence of a strong base (e.g., NaOD) or a transition metal catalyst (e.g., Ru/C) in heavy water ( D2​O ), the carboxylic acid undergoes reversible enolization[4][5].

  • Causality: The reaction is an equilibrium process. Because the Kinetic Isotope Effect (KIE) renders the C-D bond stronger and more stable than the C-H bond, flooding the system with a massive molar excess of D2​O under high temperature/pressure drives Le Chatelier's principle toward complete deuteration[6].

  • Drawback: High temperatures can occasionally lead to "isotope scrambling" (deuteration at the β or γ carbons) or incomplete exchange if the D2​O pool is depleted[4].

Method B: De Novo Homologation (The Guaragna Strategy)

To achieve >98% isotopic purity without the risk of scrambling, researchers utilize a homologation strategy starting from Stearic acid (C18:0)[1].

  • Causality: By activating stearic acid into a mixed anhydride and reducing it specifically with Sodium Borodeuteride ( NaBD4​ ), the carboxyl carbon is irreversibly converted into a −CD2​OH group[1]. Subsequent activation of this alcohol, followed by nucleophilic substitution with cyanide (adding the 19th carbon), shifts the −CD2​− group to the alpha position of the newly formed nitrile[1]. Hydrolysis yields the target C19 acid. This locks the deuterium atoms kinetically, ensuring absolute positional fidelity.

G A Stearic Acid (C18) B Mixed Anhydride A->B MeOCOCl NMM C 1,1-d2-Octadecanol B->C NaBD4 (Reduction) D 1,1-d2-Octadecyl-LG C->D TsCl / Py (Activation) E 2,2-d2-Nonadecanenitrile D->E KCN (Homologation) F 2,2-d2-Nonadecanoic Acid (C19) E->F HCl / H2O (Hydrolysis)

Caption: Step-by-step homologation pathway for the synthesis of 2,2-d2-nonadecanoic acid from stearic acid.

Self-Validating Experimental Protocols

Protocol 1: De Novo Homologation (High-Fidelity Route)

Adapted from the expeditious procedure by Guaragna et al.[1]

Step 1: Mixed Anhydride Formation

  • Action: Dissolve Stearic acid (1 eq) and 4-methylmorpholine (NMM, 2 eq) in anhydrous THF at 0°C. Dropwise, add methyl chloroformate (2 eq). Stir for 30 minutes.

  • Causality: NMM deprotonates the carboxylic acid, allowing nucleophilic attack on methyl chloroformate. This forms a highly electrophilic mixed anhydride, priming the carbonyl for mild reduction.

  • Validation Checkpoint: A white precipitate (NMM hydrochloride salt) will form immediately, visually confirming the activation of the acid.

Step 2: Isotopic Reduction

  • Action: Filter the salt. To the filtrate at 0°C, add a suspension of NaBD4​ (98 at. % D) in minimal D2​O or ethanol-d1. Stir until gas evolution ceases.

  • Causality: The borodeuteride exclusively attacks the more reactive mixed anhydride carbonyl, transferring two deuteride ( D− ) ions to form 1,1-d2-octadecanol.

  • Validation Checkpoint: 1H -NMR of the isolated intermediate will show a complete absence of the triplet at ~3.6 ppm (corresponding to the −CH2​OH protons), confirming >98% deuterium incorporation[1].

Step 3: Activation and Cyanation

  • Action: Convert the alcohol to a tosylate using p-Toluenesulfonyl chloride in pyridine. Isolate, then reflux the tosylate with KCN (1.5 eq) in anhydrous DMSO at 90°C for 4 hours.

  • Causality: Pyridine acts as an acid scavenger. DMSO, a polar aprotic solvent, leaves the cyanide anion unsolvated and highly nucleophilic, ensuring a rapid SN​2 displacement of the bulky tosylate group.

  • Validation Checkpoint: IR spectroscopy of the organic extract must show a sharp, distinct C≡N stretching band at ~2250 cm−1 .

Step 4: Hydrolysis to Target Acid

  • Action: Saturate a solution of the nitrile in anhydrous methanol with dry HCl gas. Add water and reflux to hydrolyze the intermediate imidate into 2,2-d2-nonadecanoic acid[1].

  • Validation Checkpoint: LC-MS (ESI-) should yield an [M−H]− peak at m/z 299.2 (corresponding to the deuterated C19 acid).

Protocol 2: Catalytic H/D Exchange (Industrial Scale Route)

Step 1: Hydrothermal Exchange

  • Action: Combine Nonadecanoic acid, a 50-fold molar excess of D2​O , and a catalytic amount of Sodium Deuteroxide (NaOD) in a Teflon-lined hydrothermal autoclave. Heat to 160°C for 24 hours.

  • Causality: The high temperature overcomes the activation energy required for enolization. The massive excess of D2​O pushes the equilibrium entirely toward the deuterated enol/enolate tautomer[6].

  • Validation Checkpoint: Post-reaction 1H -NMR must show the disappearance of the alpha-proton multiplet at ~2.34 ppm. If residual signal remains (>2%), a second exchange cycle in fresh D2​O is mandatory.

Purification & Quality Control (QC)

Regardless of the synthetic route, rigorous purification is required to remove unreacted aliphatic chains and catalyst residues before the compound can be utilized in sensitive mass spectrometry workflows[2].

  • Silica Gel Chromatography: Elute using a gradient of Hexane:Ethyl Acetate (95:5 to 80:20). This removes non-polar hydrocarbon byproducts (e.g., octadecene from elimination side-reactions).

  • Recrystallization: Dissolve the solid in hot absolute ethanol or hexane, cool slowly to 4°C, and filter the resulting white crystalline plates.

  • QC Metrics:

    • Chemical Purity: >99% via GC-FID.

    • Isotopic Purity: >98% atom D via HRMS. The M+2 peak must dominate the isotopic envelope, with the M+0 (unlabeled) peak being indistinguishable from background noise to prevent false positives in lipidomic quantification[3].

Quantitative Data Summary

The following table summarizes the operational trade-offs between the two primary synthetic methodologies:

ParameterDe Novo Homologation (Guaragna)Catalytic H/D Exchange
Starting Material Stearic Acid (C18)Nonadecanoic Acid (C19)
Deuterium Source NaBD4​ D2​O
Isotopic Purity > 98% (Strictly localized)90 - 95% (Risk of β -scrambling)
Overall Yield 60 - 70% (over 4 steps)> 85% (1 step)
Primary Advantage Absolute positional control of D2​ Highly scalable, low reagent cost
Primary Use Case Precision MS Internal StandardsBulk tracer synthesis

Application in Mass Spectrometry

Once purified, Nonadecanoic-2,2-d2 acid is deployed as an internal standard. It is spiked into biological matrices prior to lipid extraction (e.g., Folch or Bligh-Dyer methods). Because it behaves chemically identically to endogenous fatty acids but is entirely resolved by the mass spectrometer (+2 Da), it corrects for matrix effects, extraction losses, and ionization suppression[2][3].

Workflow S1 Biological Matrix (Plasma/Tissue) S3 Lipid Extraction (Folch / Bligh-Dyer) S1->S3 S2 Spike Internal Standard (2,2-d2-Nonadecanoic Acid) S2->S3 Known Concentration S4 LC-MS/MS Analysis S3->S4 Organic Phase S5 Isotope Dilution Quantification S4->S5 +2 Da Mass Shift

Caption: Analytical workflow utilizing 2,2-d2-nonadecanoic acid as an internal standard in lipidomics.

References

  • Guaragna, A., De Nisco, M., Pedatella, S., & Palumbo, G. (2006). An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d2-nonadecanoic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 49(7), 675-682. 1

  • Loh, Y. Y., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, ACS Publications. 4

  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 7590, Ethyl phenylacetate (Citing: Ternary catalytic alpha-deuteration of carboxylic acids, Nature Synthesis).5

  • Schmitt, M., et al. (2006). Microwave-assisted deuterium exchange reactions for the preparation of reactive intermediates. ResearchGate. 2

  • Noll, R. J., et al. (2025). An Algorithm for the Deconvolution of Mass Spectrosopic Patterns in Isotope Labeling Studies. ResearchGate. 3

Sources

Foundational

Precision Lipidomics: Sourcing and Application of Nonadecanoic-2,2-d2 Acid in Mass Spectrometry

As mass spectrometry-based lipidomics transitions from qualitative profiling to absolute quantification, the selection of internal standards (IS) has become the most critical variable in experimental design. For research...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry-based lipidomics transitions from qualitative profiling to absolute quantification, the selection of internal standards (IS) has become the most critical variable in experimental design. For researchers quantifying complex fatty acid networks, Nonadecanoic-2,2-d2 acid (CAS: 125568-53-8) represents a highly specialized, structurally optimal internal standard.

As a Senior Application Scientist, I have observed countless workflows fail due to isotopic interference, retention time shifts, or poor extraction recoveries. This whitepaper deconstructs the mechanistic rationale for utilizing alpha-deuterated odd-chain fatty acids, evaluates the commercial supplier landscape, and provides a self-validating protocol for integrating C19:0-d2 into your high-throughput GC-MS/LC-MS pipelines.

The Mechanistic Rationale: Why C19:0-2,2-d2?

In mammalian lipidomics, endogenous fatty acids are overwhelmingly even-chained (e.g., Palmitic C16:0, Stearic C18:0). Odd-chain fatty acids like Nonadecanoic acid (C19:0) are present in negligible amounts, making them excellent candidates for internal standards [1]. However, utilizing an unlabeled C19:0 standard is insufficient for modern high-resolution workflows due to potential dietary background noise or bacterial contamination in the sample matrix.

Isotopic labeling resolves this, but the position of the label dictates chromatographic performance:

  • The Perdeuteration Problem (d37): Fully deuterated fatty acids (e.g., C19:0-d37) exhibit a pronounced "isotope effect" in reverse-phase liquid chromatography (RP-LC). The weaker van der Waals interactions of C-D bonds compared to C-H bonds cause perdeuterated standards to elute significantly earlier than their endogenous counterparts. This temporal disconnect exposes the analyte and the IS to different matrix suppression effects in the electrospray ionization (ESI) source, destroying quantitative accuracy.

  • The Alpha-Deuteration Solution (2,2-d2): By restricting deuteration to the alpha-carbon (2,2-d2), the molecule achieves a +2 Da mass shift—sufficient to bypass the M+2 natural isotopic envelope of any trace endogenous C19:0—while maintaining an identical lipophilic surface area. This guarantees exact co-elution with unlabeled analytes, ensuring the IS and the target experience identical ionization conditions.

IS_Logic Start Select Internal Standard for Lipidomics Endogenous Is the lipid endogenous to the sample matrix? Start->Endogenous OddChain Select Odd-Chain FA (e.g., C19:0) Endogenous->OddChain No (Rare in mammals) EvenChain Select Isotope-Labeled Even-Chain FA Endogenous->EvenChain Yes IsoEffect Is LC retention time shift a critical issue? OddChain->IsoEffect Need MS/MS confirmation Perdeuterated Perdeuterated (d37) Potential RT shift IsoEffect->Perdeuterated No (Direct Infusion/GC) AlphaDeuterated Alpha-Deuterated (2,2-d2) Exact co-elution IsoEffect->AlphaDeuterated Yes (High-Res LC-MS)

Logical decision tree for selecting fatty acid internal standards based on chromatography.

Commercial Supplier Landscape & Procurement

Because Nonadecanoic-2,2-d2 acid is a highly specialized isotopologue, it is not always listed in the standard off-the-shelf catalogs of major biochemical distributors, which tend to favor the easier-to-synthesize perdeuterated (d37) variants [2]. The synthesis of 2,2-d2 requires targeted isotopic exchange or specific synthetic routes, such as the expeditious cyanation and hydrolysis of 1,1-d2-octadecanol described by Guaragna et al. [3].

When sourcing CAS 125568-53-8, researchers must navigate between specialized isotope manufacturers and chemical aggregators. Below is a structured evaluation matrix for procurement:

Supplier CategoryExample VendorsCatalog AvailabilityPurity StandardsApplication Fit
Specialized Isotope Synthesis Toronto Research Chemicals (TRC), CDN IsotopesCustom Synthesis / On-Demand>98% Isotopic Enrichment, >99% ChemicalIdeal for absolute quantification and GLP/GMP drug development workflows.
Lipidomic Standard Providers Avanti Polar Lipids (Croda), Cayman ChemicalInquire (Often stock d37; d2 via custom request)>99% Chemical, rigorously validatedBest for researchers needing pre-aliquoted, MS-validated lipid mixes.
Chemical Aggregators EvitaChem, King-ChemiListed via CAS 125568-53-8 (Inventory: Inquire)Variable (Requires in-house QA/QC)Suitable for bulk sourcing or early-stage assay development.

Note on QA/QC: Always request a Certificate of Analysis (CoA) demonstrating 1 H-NMR spectra. You must verify that the isotopic incorporation at the C2 position is ≥98% . Any residual protons at the alpha-carbon will result in a +1 Da or +0 Da mass, directly inflating your endogenous baseline readings.

Self-Validating Experimental Protocol: MTBE Extraction & FAME Derivatization

To utilize Nonadecanoic-2,2-d2 acid effectively, the extraction and derivatization protocol must be meticulously designed to prevent the back-exchange of the alpha-deuterium atoms. The alpha-protons of carboxylic acids are slightly acidic; subjecting them to harsh, high-temperature acidic or basic conditions (common in traditional Boron trifluoride FAME synthesis) can cause the deuterium to exchange with hydrogen in the solvent, destroying your standard.

Step-by-Step Methodology

Phase 1: Spiking and Extraction (Self-Validating Recovery)

  • Pre-Extraction Spiking: Aliquot 50 µL of biological sample (e.g., plasma) into a 2 mL glass vial. Immediately spike with 20 µL of Nonadecanoic-2,2-d2 acid working solution (10 µg/mL in MS-grade methanol).

  • Protein Disruption: Add 200 µL of cold methanol. Vortex vigorously for 30 seconds.

  • Lipid Partitioning: Add 750 µL of MTBE. Incubate the mixture at room temperature for 1 hour on an orbital shaker.

  • Phase Separation: Add 200 µL of MS-grade water (or 150 mM ammonium acetate) to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: Unlike the traditional Folch method (chloroform), MTBE has a lower density than water. The lipid-rich organic phase forms the upper layer. This allows automated liquid handlers or technicians to aspirate the lipids without disturbing the protein pellet at the bottom, drastically reducing matrix contamination in the MS.

Phase 2: Mild Derivatization (Preserving the d2 Label) 5. Evaporation: Transfer 500 µL of the upper organic layer to a fresh glass insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. 6. Reconstitution & Transesterification: Reconstitute the dried lipids in 100 µL of HPLC-grade iso-octane. Add 20 µL of 0.2 M TMSH in methanol.

  • Causality: TMSH acts as a powerful methylating agent that converts free fatty acids into Fatty Acid Methyl Esters (FAMEs) instantly at room temperature upon injection into the GC inlet. By avoiding prolonged heating in acidic methanol, you completely eliminate the risk of alpha-deuterium back-exchange.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Quantify the target analytes by calculating the peak area ratio against the specific +2 Da shifted molecular ion of the C19:0-d2 FAME derivative.

Extraction_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: Nonadecanoic-2,2-d2 (Known Concentration) Sample->Spike Solvent Add Methanol & MTBE (Vortex & Incubate) Spike->Solvent PhaseSep Add H2O / NH4CH3CO2 Centrifuge for Phase Separation Solvent->PhaseSep Upper Upper Organic Phase (Lipids + IS) PhaseSep->Upper Lower Lower Aqueous Phase (Proteins/Metabolites) PhaseSep->Lower Deriv TMSH Derivatization (Room Temp FAME Synthesis) Upper->Deriv GCMS GC-MS Analysis (Quantify via +2 Da Shift) Deriv->GCMS

Step-by-step MTBE lipid extraction and mild derivatization workflow incorporating C19:0-d2.

Conclusion

The transition toward absolute quantification in lipidomics requires internal standards that behave identically to endogenous targets without contributing to background noise. Nonadecanoic-2,2-d2 acid satisfies this requirement perfectly by combining the biological rarity of an odd-chain fatty acid with a chromatographically stable alpha-deuterium label. By sourcing high-purity standards from specialized isotope manufacturers and employing mild, room-temperature derivatization techniques, researchers can build highly robust, self-validating analytical pipelines.

References

  • Blomme, A., et al. (2020). "Therapy-induced lipid uptake and remodeling underpin ferroptosis hypersensitivity in prostate cancer." bioRxiv / NIH PMC. Available at:[Link]

  • Market Research Reports. (2019). "Global Nonadecanoic-2,2-d2 acid (CAS 125568-53-8) Market Research Report." MarketReport.jp. Available at:[Link]

  • Guaragna, A., De Nisco, M., Pedatella, S., Pinto, V., & Palumbo, G. (2006). "An expeditious procedure for the synthesis of isotopically labelled fatty acids: Preparation of 2,2-d2-nonadecanoic acid." Journal of Labelled Compounds and Radiopharmaceuticals, 49(7), 675-682. Available at:[Link]

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Available at:[Link]

  • Gouveia, F., et al. (2021). "Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry." Metabolites, 11(10), 709. Available at:[Link]

Exploratory

Executive Context: The Role of Odd-Chain Isotopologues

An In-Depth Technical Guide on the Isotopic Purity of Nonadecanoic-2,2-d2 Acid In the fields of quantitative lipidomics and pharmacokinetic metabolic tracing, the precision of Isotope Dilution Mass Spectrometry (IDMS) re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Isotopic Purity of Nonadecanoic-2,2-d2 Acid

In the fields of quantitative lipidomics and pharmacokinetic metabolic tracing, the precision of Isotope Dilution Mass Spectrometry (IDMS) relies entirely on the integrity of the internal standard. Nonadecanoic acid (C19:0) is a 19-carbon straight-chain saturated fatty acid. Because mammalian systems predominantly synthesize even-chain fatty acids, endogenous C19:0 is virtually absent in human biofluids. This biological rarity makes it an impeccable baseline standard for 1.

However, to correct for matrix effects, extraction recovery, and ionization suppression, a stable isotope-labeled analog—specifically Nonadecanoic-2,2-d2 acid—is deployed. The isotopic purity of this standard dictates the analytical ceiling, dynamic range, and limit of quantification (LOQ) of the assay.

Mechanistic Causality: Alpha-Carbon Vulnerability and H/D Exchange

The decision to label the 2,2-position (the alpha carbon) is rooted in synthetic accessibility and thermodynamic stability. The protons attached to the alpha carbon are adjacent to the electron-withdrawing carboxylate group. This proximity lowers their pKa, making them susceptible to enolization and subsequent2.

While this acidity allows for efficient catalytic deuteration, it introduces a critical vulnerability: back-exchange . If the Nonadecanoic-2,2-d2 acid is exposed to protic solvents (like methanol or water) under highly acidic or basic conditions during sample preparation, the deuterium atoms can exchange back with ambient hydrogen. This degrades the d2 isotopologue into d1 or d0 species.

In IDMS, any d0 contamination in the internal standard directly contributes to the endogenous analyte signal (M+0), creating a positive quantitative bias. Therefore, achieving and maintaining an isotopic purity of >98% d2 is a 3.

Workflow: Synthesis and Self-Validating Purification

The synthesis of 2,2-d2-nonadecanoic acid is typically achieved through catalytic hydrothermal H/D exchange. Recent advancements utilize4 to drive high-efficiency deuteration. The following protocol outlines a self-validating synthetic loop designed to maximize isotopic purity.

G cluster_validation Analytical Validation System Substrate Substrate: Nonadecanoic Acid (C19:0) Catalysis Catalytic Enolization Pt/C Catalyst + 150°C Substrate->Catalysis Exchange Isotope Exchange D2O (Deuterium Source) Catalysis->Exchange Product Target Product: Nonadecanoic-2,2-d2 Acid Exchange->Product GCMS GC-MS (SIM Mode) Quantify d0, d1, d2 Product->GCMS NMR 1H/2H NMR Verify Positional Purity Product->NMR Decision Isotopic Purity > 98%? GCMS->Decision NMR->Decision Pass Approved for IDMS Decision->Pass Yes Fail Reprocess / Recrystallize Decision->Fail No Fail->Catalysis Feedback Loop

Workflow for the synthesis, H/D exchange, and analytical validation of Nonadecanoic-2,2-d2 acid.

Step-by-Step Methodology: Catalytic H/D Exchange
  • Reaction Setup : In a high-pressure Parr reactor, combine 10 mmol of high-purity nonadecanoic acid with 5 mol% Platinum on Carbon (Pt/C) catalyst.

  • Deuteration : Add a 50-fold molar excess of Deuterium Oxide (D2O, 99.9% atom D). Seal the reactor and purge with inert argon gas to prevent oxidative degradation.

  • Hydrothermal Activation : Heat the reactor to 150°C for 24 hours. Causality: The thermal energy is required to overcome the activation barrier for alpha-carbon enolization, allowing the Pt/C catalyst to facilitate the5.

  • Quenching and Extraction : Cool the reactor to room temperature. Acidify the mixture mildly with DCl (Deuterium Chloride) to pH 3. Causality: Using DCl instead of HCl prevents immediate back-exchange during the quench. Extract the organic phase using anhydrous hexane.

  • Purification : Filter the mixture through a Celite pad to remove the Pt/C catalyst. Evaporate the hexane under reduced pressure. Recrystallize the crude product from cold anhydrous acetonitrile to yield the purified Nonadecanoic-2,2-d2 acid.

Analytical Validation: GC-MS and NMR Protocols

To ensure the synthesized standard meets the rigorous demands of clinical lipidomics, it must undergo a self-validating analytical workflow. If the purity falls below 98%, the batch must be routed back through the synthesis feedback loop.

Step-by-Step Methodology: GC-MS Isotopic Purity Determination
  • Derivatization : Convert the free fatty acid to a Fatty Acid Methyl Ester (FAME) to increase volatility for GC analysis. React 1 mg of the synthesized Nonadecanoic-2,2-d2 acid with 1 mL of Boron Trifluoride (BF3) in methanol (14% w/v) at 60°C for exactly 15 minutes. Causality: Strict time control is vital; prolonged heating in the presence of an acid catalyst and protic solvent (methanol) will induce back-exchange at the alpha carbon, artificially lowering the measured purity.

  • Phase Separation : Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously and isolate the upper organic (hexane) layer containing the FAMEs.

  • Acquisition : Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-FFAP). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the molecular ions: m/z 312 (d0), m/z 313 (d1), and m/z 314 (d2).

  • Quantification : Calculate the isotopic purity using the area under the curve (AUC) for each isotopologue: Isotopic Purity (%) =[AUC(d2) / (AUC(d0) + AUC(d1) + AUC(d2))] × 100

Quantitative Data: Isotopic Tolerances in Lipidomics

The table below summarizes the maximum allowable isotopic contamination thresholds for Nonadecanoic-2,2-d2 acid when used as an internal standard in high-sensitivity IDMS assays.

IsotopologueTarget Mass (FAME)Acceptable Abundance (%)Analytical Consequence of Excess Contamination
d0 (Unlabeled) m/z 312< 0.5%Introduces a false positive bias in the quantification of endogenous C19:0, artificially raising the Limit of Blank (LOB).
d1 (Partially Labeled) m/z 313< 1.5%Skews the isotopic envelope and reduces the linear dynamic range of the calibration curve.
d2 (Fully Labeled) m/z 314> 98.0%Provides an optimal, interference-free internal standard signal for accurate IDMS normalization.

By adhering to these stringent synthetic and analytical protocols, researchers can ensure that their stable isotope-labeled standards maintain the structural and isotopic integrity required for reproducible, high-fidelity mass spectrometry.

References

  • Guaragna, A., et al. (2006). An expeditious procedure for the synthesis of isotopically labelled fatty acids: preparation of 2,2-d2-nonadecanoic acid. IRIS / John Wiley & Sons. 5

  • ACS Catalysis. (2026). Flow-Enabled Deuteration of Saturated Fatty Acids over Platinum Group Metals: Mechanistic and Process Insights. ACS Publications. 4

  • National Institutes of Health (NIH). Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry. PMC. 1

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Clinical Mass Spectrometry. 3

  • ResearchGate. The Renaissance of H/D Exchange. 2

Sources

Foundational

The Definitive Guide to Nonadecanoic-2,2-d2 Acid in Quantitative Lipidomics

Executive Summary For researchers and drug development professionals engaged in lipidomics, the pursuit of accurate, reproducible quantitative data is an ongoing challenge. Biological matrices are highly complex, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engaged in lipidomics, the pursuit of accurate, reproducible quantitative data is an ongoing challenge. Biological matrices are highly complex, and the analytical workflows required to isolate and quantify lipids are inherently prone to variability. As a Senior Application Scientist, I frequently observe that the selection of an appropriate internal standard (IS) is the single most critical factor in developing a robust mass spectrometry (MS) assay. This whitepaper provides an in-depth technical analysis of Nonadecanoic-2,2-d2 acid (C19:0-d2) , detailing the chemical causality behind its efficacy, its applications in LC-MS/MS and GC-MS, and self-validating protocols for its integration into lipidomics workflows.

The Analytical Rationale: Why Nonadecanoic-2,2-d2 Acid?

The "Odd-Chain" Baseline Paradigm

In mammalian biological systems, fatty acids are predominantly synthesized through the sequential addition of two-carbon units (via acetyl-CoA), resulting in even-chain fatty acids (e.g., C16:0 palmitic acid, C18:0 stearic acid). Odd-chain fatty acids, such as nonadecanoic acid (C19:0), are either entirely absent or present at negligible trace levels[1]. Consequently, unlabeled C19:0 has historically been utilized as an internal standard to correct for variations in extraction efficiency and derivatization yield[2],[3].

However, the assumption that biological samples are entirely devoid of odd-chain fatty acids is not absolute. Dietary intake, gut microbiome metabolism, and specific pathological states can introduce endogenous C19:0 into mammalian tissues[4]. Relying solely on unlabeled C19:0 introduces a baseline risk of signal overlap, potentially skewing absolute quantification.

The Deuterium Advantage (+2 Da Mass Shift)

To eliminate the risk of endogenous background interference, isotopic labeling is employed. Nonadecanoic-2,2-d2 acid is a synthetic derivative where the two hydrogen atoms on the alpha-carbon (C2) are replaced by deuterium. This strategic modification provides three critical analytical advantages:

  • Absolute Zero Background: The +2 Da mass shift (m/z ~300.5 for the deprotonated ion) ensures that the IS signal is completely distinct from any trace endogenous C19:0[5].

  • Chromatographic Co-elution: Unlike heavily deuterated standards (e.g., d37-labeled) which can exhibit "isotope effects" leading to slight retention time shifts in reverse-phase liquid chromatography, the minimal d2 labeling ensures that C19:0-d2 co-elutes almost identically with closely related endogenous fatty acids[1].

  • Matrix Effect Cancellation: Because C19:0-d2 co-elutes with the target analytes, it experiences the exact same ion suppression or enhancement within the electrospray ionization (ESI) source. Taking the ratio of the analyte peak area to the C19:0-d2 peak area mathematically cancels out these matrix effects[5].

Core Applications in Mass Spectrometry Workflows

Overcoming Ion Suppression in LC-MS/MS

Targeted lipidomics via LC-MS/MS is highly sensitive but highly susceptible to matrix effects. Co-eluting phospholipids and salts compete with free fatty acids for charge in the ESI droplet. By spiking Nonadecanoic-2,2-d2 acid into the sample prior to extraction, the IS acts as a surrogate for endogenous free fatty acids. Any loss of signal due to ion suppression affects the analyte and the IS proportionally, ensuring the calculated concentration remains accurate[5].

FAME Derivatization Efficiency in GC-MS

Free fatty acids exhibit poor volatility and thermal instability, making direct Gas Chromatography (GC) challenging. Transesterification to Fatty Acid Methyl Esters (FAMEs) is required[6]. Derivatization reactions rarely achieve 100% yield. By utilizing C19:0-d2, the internal standard undergoes the exact same acid-catalyzed methylation as the endogenous lipids[3]. The final MS readout reflects the ratio of methylated analyte to methylated C19:0-d2, intrinsically correcting for any incomplete derivatization[7].

Comparative Efficacy of Internal Standards

The following table summarizes the quantitative and qualitative differences between common lipidomics internal standards, highlighting why C19:0-d2 is often the optimal choice for precision and cost-efficiency.

Internal Standard TypeEndogenous Background RiskRetention Time Shift (LC-MS)Cost & AccessibilityIdeal Application
Unlabeled Even-Chain (e.g., C18:0)High (Endogenous overlap)NoneLowQualitative screening only
Unlabeled Odd-Chain (e.g., C19:0)Low to ModerateNoneLowRoutine GC-MS in controlled matrices
Deuterated Odd-Chain (e.g., C19:0-d2)Zero Minimal to None Moderate Absolute quantification (LC-MS & GC-MS)
13C-Labeled (e.g., 13C19-C19:0)ZeroNoneHighHigh-budget clinical lipidomics

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate C19:0-d2 to guarantee quantitative accuracy.

Protocol A: Modified Folch Extraction with C19:0-d2 Spiking

Causality Check: The IS must be spiked into the raw biological matrix before any solvent is added. This ensures the IS undergoes the exact same thermodynamic partitioning and physical losses (e.g., emulsion trapping) as the endogenous lipids[1],[6].

  • Sample Preparation: Aliquot 50 µL of plasma or homogenized tissue into a glass centrifuge tube.

  • IS Spiking: Add 10 µL of a 100 µM Nonadecanoic-2,2-d2 acid stock solution. Vortex briefly to integrate the IS into the biological matrix[8].

  • Protein Precipitation & Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes to disrupt lipid-protein complexes[6].

  • Phase Separation: Add 200 µL of MS-grade water. Vortex for 30 seconds, then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic phase (chloroform layer) containing the total lipids and the C19:0-d2 standard[4].

  • Validation Step: Run a parallel "post-extraction spike" sample. Comparing the peak area of the pre-extraction spike to the post-extraction spike calculates the absolute extraction recovery. A valid assay should yield >85% recovery[5].

Protocol B: FAME Derivatization for GC-MS

Causality Check: The 2,2-d2 label is stable under mild acidic conditions. We utilize Boron Trifluoride (BF3) in methanol to ensure complete transesterification without inducing alpha-proton exchange, which could strip the deuterium label.

  • Drying: Evaporate the organic extract from Protocol A under a gentle stream of nitrogen gas.

  • Derivatization: Add 1 mL of 14% BF3 in methanol to the dried lipids. Seal the vial and incubate at 60°C for 30 minutes[7].

  • Quenching & Extraction: Cool to room temperature. Add 1 mL of hexane followed by 1 mL of saturated NaCl solution.

  • Separation: Vortex vigorously and centrifuge. The upper hexane layer now contains the highly volatile FAMEs, including the methylated C19:0-d2 derivative.

  • Validation Step: Generate a calibration curve plotting the MS peak area ratio (Endogenous FA / C19:0-d2) against nominal concentrations. A self-validating run requires a regression coefficient (R²) > 0.99[5].

Mechanistic Visualizations

The following diagrams map the logical flow of the analytical process and the physiological relevance of the data generated.

G Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Nonadecanoic-2,2-d2 acid) Sample->Spike Extraction Modified Folch Extraction (CHCl3:MeOH 2:1) Spike->Extraction PhaseSep Phase Separation (Aqueous vs. Organic) Extraction->PhaseSep Organic Organic Phase (Total Lipids + C19:0-d2) PhaseSep->Organic Deriv Derivatization (e.g., FAME / PFB esters) Organic->Deriv MS GC-MS or LC-MS/MS Quantification Deriv->MS

Caption: Workflow for quantitative lipidomics using Nonadecanoic-2,2-d2 acid as an internal standard.

PPAR FFA Free Fatty Acids (Analyte) FABP Intracellular Transport (FABP) FFA->FABP PPAR PPAR-RXR Heterodimer FABP->PPAR PPRE PPRE Binding (DNA) PPAR->PPRE Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription

Caption: Free fatty acid activation of PPAR signaling, requiring precise quantification via C19:0-d2.

Conclusion

The integrity of lipidomics data is fundamentally tied to the quality of the internal standards used. Nonadecanoic-2,2-d2 acid bridges the gap between the natural absence of odd-chain fatty acids in mammalian systems and the rigorous demands of mass spectrometry. By providing a chemically identical surrogate with a distinct +2 Da mass shift, it allows researchers to correct for extraction losses, derivatization inefficiencies, and matrix effects, thereby transforming qualitative observations into authoritative, absolute quantification.

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Exploratory

Executive Summary: The Dual-Utility of Nonadecanoic-2,2-d2 Acid

An in-depth technical guide designed for researchers, scientists, and drug development professionals utilizing stable isotope-labeled fatty acids in metabolic and lipidomic workflows. In quantitative mass spectrometry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals utilizing stable isotope-labeled fatty acids in metabolic and lipidomic workflows.

In quantitative mass spectrometry and metabolic flux analysis, the selection of an internal standard dictates the integrity and reproducibility of the resulting data. Nonadecanoic-2,2-d2 acid (C19:0-d2) represents a highly specialized, dual-utility molecule. As a deuterated odd-chain fatty acid (OCFA), it provides an unparalleled baseline for absolute quantification while simultaneously acting as a precision tracer for the initiation kinetics of fatty acid beta-oxidation.

The Biochemical Mechanics of C19:0-d2

Odd-chain fatty acids are exceptionally rare in mammalian systems, typically comprising less than 0.5% of total plasma fatty acids[1]. This near-zero endogenous background eliminates the signal interference that frequently plagues even-chain tracers.

By substituting two hydrogen atoms with deuterium at the alpha-carbon (C2), researchers create a chemically identical but mass-shifted isotopologue. In liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are universally recognized as the "gold standard" because they perfectly co-elute with target analytes, thereby correcting for matrix effects and ion suppression in real-time without altering chromatographic behavior[2][3].

Metabolic Flux: The Beta-Oxidation Pathway

The metabolism of OCFAs diverges critically from even-chain fatty acids at the terminal stage of beta-oxidation. While even-chain fatty acids are entirely cleaved into two-carbon acetyl-CoA units, OCFAs undergo successive cycles of beta-oxidation until a terminal three-carbon propionyl-CoA molecule is produced[4][5].

The strategic placement of the 2,2-d2 label allows researchers to isolate the kinetics of the first beta-oxidation cycle. During the initial acyl-CoA dehydrogenase step and subsequent thiolase cleavage, the C2-C3 bond is broken. This releases a deuterated acetyl-CoA molecule, leaving an unlabelled C17:0-CoA to continue through subsequent oxidation cycles. By tracking the ratio of deuterated acetyl-CoA to downstream unlabelled propionyl-CoA, researchers can precisely quantify the rate of initial fatty acid activation versus complete mitochondrial oxidation.

Propionyl-CoA itself cannot directly enter the TCA cycle. It must first be carboxylated to methylmalonyl-CoA (via the biotin-dependent enzyme propionyl-CoA carboxylase) and then isomerized to succinyl-CoA (via the vitamin B12-dependent enzyme methylmalonyl-CoA mutase)[4][6].

G C19 Nonadecanoic-2,2-d2 Acid (C19:0-d2) AcylCoA Acyl-CoA Synthetase Activation C19->AcylCoA BetaOx Beta-Oxidation Cycles (8 Cycles) AcylCoA->BetaOx Acetyl Deuterated Acetyl-CoA (From 1st Cycle) BetaOx->Acetyl C2-C3 Cleavage Propionyl 1 x Propionyl-CoA (3-Carbon, Unlabelled) BetaOx->Propionyl Terminal Step Methylmalonyl Methylmalonyl-CoA Propionyl->Methylmalonyl Propionyl-CoA Carboxylase Succinyl Succinyl-CoA (TCA Cycle Entry) Methylmalonyl->Succinyl Methylmalonyl-CoA Mutase

Metabolic flux of C19:0-d2 through beta-oxidation, yielding deuterated Acetyl-CoA and Propionyl-CoA.

Self-Validating Experimental Workflows

To maintain scientific integrity, an experimental protocol must be self-validating. The use of C19:0-d2 achieves this by normalizing extraction efficiency and instrumental variance. The following protocol outlines a biphasic lipid extraction utilizing C19:0-d2.

Step-by-Step Methodology: Biphasic Extraction and LC-MS/MS Quantification

Step 1: Pre-Extraction Spike-In Aliquot 100 µL of biological plasma or homogenized tissue. Immediately spike in 10 µL of a known concentration of C19:0-d2 standard. Causality: Adding the internal standard before any chemical disruption ensures that any physical loss of lipids during phase separation applies equally to the internal standard and the endogenous analytes. This normalizes the final recovery ratio, rendering the workflow self-validating[3].

Step 2: Biphasic Partitioning (Folch Method) Add 2 mL of a Chloroform:Methanol (2:1, v/v) solution to the sample. Agitate vigorously for 15 minutes to disrupt lipid-protein complexes[7]. Causality: The non-polar chloroform phase selectively isolates intact lipids and free fatty acids, while polar metabolites partition into the upper aqueous methanol phase, preventing mass spectrometer source fouling.

Step 3: Phase Separation Centrifuge at 3000 x g for 10 minutes at 4°C. Carefully extract the lower organic layer using a glass Pasteur pipette, avoiding the proteinaceous interphase.

Step 4: Solvent Evaporation & Reconstitution Evaporate the organic phase to dryness under a gentle stream of nitrogen gas to prevent oxidative degradation of the carbon-carbon bonds[7]. Reconstitute in 100 µL of LC-MS grade Isopropanol:Methanol (1:1).

Step 5: Mass Spectrometry Analysis Inject 5 µL into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Causality: The mass spectrometer differentiates the endogenous C19:0 from the C19:0-d2 tracer based on the +2 Da mass-to-charge (m/z) shift, allowing the internal standard to correct for any ionization suppression caused by the biological matrix[2].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike-in C19:0-d2 Internal Standard Sample->Spike Extract Biphasic Lipid Extraction (Folch Method) Spike->Extract Normalizes Recovery Deriv Solvent Evaporation & Reconstitution Extract->Deriv Analysis LC-MS/MS Analysis Quantification & Tracing Deriv->Analysis Corrects Matrix Effects

Self-validating lipidomic workflow utilizing C19:0-d2 spike-in for absolute quantification.

Quantitative Advantages & Data Presentation

The selection of an internal standard directly impacts the coefficient of variation (CV) in quantitative assays. The table below summarizes the analytical metrics of various internal standard strategies in lipidomics, demonstrating why deuterated OCFAs are prioritized in rigorous analytical environments.

Table 1: Comparative Analytical Metrics of Internal Standards in Lipidomics

Internal Standard TypeEndogenous BackgroundMatrix Effect CorrectionExtraction Recovery VarianceCost/Availability
Unlabeled Even-Chain (e.g., C18:0)Very High (>50%)PoorHighLow
Unlabeled Odd-Chain (e.g., C19:0)Low (<0.5%)ModerateModerateLow
Deuterated Even-Chain (e.g., C18:0-d3)ZeroExcellentLowHigh
Deuterated Odd-Chain (C19:0-d2)ZeroExcellentLowestModerate-High

Conclusion

Nonadecanoic-2,2-d2 acid transcends the role of a simple volumetric marker. By leveraging the unique biology of odd-chain fatty acid metabolism and the analytical power of deuterium mass-shifting, it provides drug development professionals and metabolic researchers with a robust, self-validating tool for mapping lipidomic flux and ensuring absolute quantitative accuracy.

References[2] Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source: resolvemass.ca. URL:https://resolvemass.ca/deuterated-internal-standards/[1] Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4344565/[3] Title: Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. Source: benchchem.com. URL:https://www.benchchem.com/guide/deuterated-internal-standards[7] Title: State of art and best practices for fatty acid analysis in aquatic sciences. Source: oup.com. URL:https://academic.oup.com/icesjms/article/78/1/37/6035153[4] Title: Odd Chain Fatty Acid Oxidation. Source: alliancepump.com. URL: https://www.alliancepump.com/odd-chain-fatty-acid-oxidation/[5] Title: Fatty Acid beta-Oxidation. Source: aocs.org. URL:https://lipidlibrary.aocs.org/chemistry/physics/fatty-acid-beta-oxidation[6] Title: Odd Chain Fatty acid metabolism (Propionate metabolism). Source: biochemistryclub.com. URL: https://biochemistryclub.com/odd-chain-fatty-acid-metabolism/

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Quantification of Plasma Fatty Acids Using Nonadecanoic-2,2-d2 Acid as an Internal Standard

Introduction & Mechanistic Rationale In quantitative lipidomics and free fatty acid (FFA) profiling, the selection of an internal standard (IS) dictates the analytical integrity of the entire workflow. Nonadecanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In quantitative lipidomics and free fatty acid (FFA) profiling, the selection of an internal standard (IS) dictates the analytical integrity of the entire workflow. Nonadecanoic acid (C19:0) is frequently utilized as an internal standard in plasma lipidomics because odd-chain fatty acids are virtually absent in human blood[1]. However, trace amounts of unlabeled C19:0 can occasionally be introduced via dietary intake or gut microbiome biosynthesis.

To eliminate this isobaric overlap, Nonadecanoic-2,2-d2 acid (CAS No. 125568-53-8) is the premier choice for high-resolution assays[2]. The deuteration at the 2,2 position provides a distinct +2 Da mass shift. This isotopic labeling ensures that the IS is chemically identical to endogenous fatty acids—mimicking their extraction efficiency and ionization behavior—while remaining mass-spectrometrically distinct.

The Causality of the "Pre-Extraction" Spike

A critical failure point in many lipidomic workflows is the timing of the IS spike. The addition of the internal standard must occur prior to extraction to accurately quantify fatty acids and account for recovery losses[3]. Spiking the IS directly into the raw plasma before protein precipitation ensures that the C19:0-d2 standard undergoes the exact same physical and chemical stressors—such as co-precipitation, solvent partitioning, and evaporative losses—as the endogenous analytes.

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS Nonadecanoic-2,2-d2 acid Plasma->Spike Precipitation Protein Precipitation (Methanol) Spike->Precipitation Extraction Lipid Extraction (MTBE) Precipitation->Extraction Deriv Derivatization (FAME Synthesis) Extraction->Deriv Analysis GC-MS / LC-MS Quantification Deriv->Analysis

Workflow for spiking Nonadecanoic-2,2-d2 acid into plasma prior to lipid extraction.

Establishing a Self-Validating System

A robust protocol must be self-validating. To ensure trustworthiness, every batch of samples must include a tripartite validation matrix:

  • Matrix Blank (Unspiked Plasma): Verifies the absolute absence of endogenous C19:0-d2 or interfering isobaric compounds.

  • Pre-Extraction Spike (Standard Protocol): Plasma spiked with C19:0-d2 before extraction to serve as the baseline for endogenous quantification.

  • Post-Extraction Spike (QC Protocol): Plasma extracted without IS, with the C19:0-d2 spiked into the final elution solvent.

By comparing the peak area of the Pre-Extraction Spike to the Post-Extraction Spike, scientists can calculate absolute extraction recovery. By comparing the Post-Extraction Spike to a neat solvent standard, matrix-induced ion suppression can be precisely quantified.

Validation Blank Matrix Blank (No IS) Spiked Spiked Matrix (Known IS) Blank->Spiked Baseline Check Recovery Calculate Extraction Recovery Spiked->Recovery MatrixEffect Assess Matrix Effects Spiked->MatrixEffect Valid Validated Quantification Recovery->Valid MatrixEffect->Valid

Self-validating logic flow for internal standard recovery and matrix effect assessment.

Step-by-Step Methodology

Reagent Preparation

Causality Note: Always use glass vials and syringes. Plastic materials contain leachable fatty acids (like palmitic and stearic acid) that will severely contaminate the baseline[3].

Table 1: IS Solution Preparation

Solution TierConcentrationSolventStoragePurpose
Stock Solution 1.0 mg/mLChloroform (Anhydrous)-20°CLong-term stability
Working Solution 10.0 µg/mLMethanol (LC-MS Grade)-20°CDaily spiking
Plasma Thawing and Spiking
  • Thaw human plasma samples on ice to prevent enzymatic lipid degradation.

  • Aliquot 50 µL of plasma into a 2 mL glass centrifuge tube.

  • The Spiking Event: Add exactly 10 µL of the Nonadecanoic-2,2-d2 acid Working Solution (delivering 100 ng of IS) directly to the plasma.

  • Vortex gently for 10 seconds and incubate at room temperature for 5 minutes. Reasoning: This allows the IS to bind to plasma albumin and lipoproteins, mimicking the physiological state of endogenous lipids.

Protein Precipitation & Lipid Extraction (Modified Matyash Method)
  • Add 200 µL of ice-cold Methanol to the spiked plasma. Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 800 µL of Methyl tert-butyl ether (MTBE). Incubate on a shaker at room temperature for 15 minutes. Reasoning: MTBE is preferred over Chloroform because the lipid-rich organic layer forms on top, preventing contamination from the protein pellet during collection.

  • Add 200 µL of MS-grade water to induce phase separation.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully transfer the upper organic phase (containing the lipids and the IS) to a clean glass vial.

  • Dry the extract completely under a gentle stream of nitrogen gas.

Derivatization for GC-MS (Transesterification)

For GC-MS analysis, total lipid extracts are transesterified to fatty acid methyl esters (FAMEs).

  • To the dried lipid extract, add 1 mL of 1% H₂SO₄ in methanol and 0.5 mL of hexane.

  • Cap tightly and heat at 70°C for 3 hours.

  • Cool to room temperature, then add 1 mL of 5% NaCl solution to stop the reaction.

  • Centrifuge at 500 × g for 5 minutes.

  • Collect the top hexane layer (containing the FAMEs, including C19:0-d2 FAME) and transfer to a GC autosampler vial.

Quantitative Data Presentation

When analyzing the samples via GC-MS (Electron Ionization mode), the +2 Da mass shift of the deuterated standard must be accounted for in the Selected Ion Monitoring (SIM) method.

Table 2: GC-MS SIM Parameters for Target & IS (FAME derivatives)

AnalyteRetention Time (min)*Quantifier Ion (m/z)Qualifier Ions (m/z)
Endogenous C19:0 ~18.57487, 298
C19:0-d2 (IS) ~18.47689, 300

*Retention times are representative and will vary based on the specific capillary column (e.g., HP-5MS or DB-WAX) and temperature gradient used.

References

  • Chemical Substance Information: Nonadecanoic-2,2-d2 acid. NextSDS. Available at:[Link]

  • Serum Fatty Acid Composition Balance by Fuzzy C-Means Method in Individuals with or without Metabolic Dysfunction-Associated Fatty Liver Disease. MDPI. Available at:[Link]

  • A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research. Frontiers in Ecology and Evolution. Available at: [Link]

Sources

Application

Application Note: Advanced Lipid Extraction Methodologies Utilizing Nonadecanoic-2,2-d2 Acid as a Universal Internal Standard

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Application: Untargeted and Targeted Lipidomics, Free Fatty Acid (NEFA) Quantification, Biomarker Discovery Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Application: Untargeted and Targeted Lipidomics, Free Fatty Acid (NEFA) Quantification, Biomarker Discovery

Rationale: The Analytical Superiority of Nonadecanoic-2,2-d2 Acid

In quantitative lipidomics, the selection of an internal standard (IS) dictates the reliability of the entire downstream dataset. Nonadecanoic-2,2-d2 acid (a deuterated, 19-carbon saturated fatty acid) serves as an optimal surrogate standard for evaluating extraction efficiency and matrix effects .

The causality behind its selection is rooted in two fundamental biological and physicochemical principles:

  • Biological Absence: Mammalian systems predominantly synthesize even-chain fatty acids via the successive addition of two-carbon units (acetyl-CoA). Endogenous odd-chain fatty acids like C19:0 are exceptionally rare, ensuring minimal background interference.

  • Mass Resolution (Isotope Shift): The incorporation of two deuterium atoms at the alpha-carbon (2,2-d2) introduces a specific +2.012 Da mass shift. This eliminates any risk of isobaric interference from trace dietary C19:0 that might be present in biological matrices, allowing for absolute quantification via LC-MS/MS or GC-MS.

Mechanistic Principles of Biphasic Lipid Extraction

Lipid extraction is not merely a mixing of solvents; it is a thermodynamically driven process of molecular partitioning. Both classic and modern extraction protocols rely on a biphasic system to separate hydrophobic lipids from hydrophilic proteins, salts, and metabolites.

  • Matrix Disruption: A polar co-solvent (typically Methanol) is introduced first. Methanol's high dielectric constant allows it to disrupt the hydrogen bonding networks and electrostatic forces tethering lipids to membrane proteins .

  • Hydrophobic Solubilization: A highly non-polar solvent (Chloroform or Methyl tert-butyl ether [MTBE]) is added to solubilize the liberated aliphatic chains and sterol rings.

  • Phase Separation: The introduction of water alters the thermodynamic equilibrium, forcing the mixture to separate into two distinct phases based on solvent density. The geometry of this separation (whether the lipid-rich organic phase sits at the top or bottom) fundamentally dictates the mechanical workflow and the risk of downstream ion suppression.

Comparative Performance of Extraction Solvent Systems

Selecting the correct solvent system requires balancing lipid class recovery against the physical properties of the sample matrix. The table below synthesizes quantitative recovery data and operational parameters across the three dominant extraction methodologies .

Extraction MethodSolvent System & RatioOrganic Phase GeometryTarget MatrixQuantitative Performance & Limitations
Folch CHCl₃ : MeOH (2:1)Bottom (Density: ~1.48 g/cm³)Solid tissues, high-lipid samples (>2%)Gold Standard. PC/PE/Cer recovery ~90-98%. PI recovery is limited (~68%). High risk of interphase contamination during collection.
Bligh & Dyer CHCl₃ : MeOH : H₂O (2:2:1.8)Bottom (Density: ~1.48 g/cm³)Biofluids (Plasma, Urine), <2% lipidReduced solvent volume. Limitation: Severely underestimates lipid content in samples exceeding 2% total fat.
Matyash (MTBE) MTBE : MeOH : H₂O (10:3:2.5)Top (Density: ~0.74 g/cm³)High-throughput assays, all matricesSuperior handling. PC/PE/Cer recovery ~90-98%. Superior PI recovery (~91%). Eliminates need to puncture protein interphase.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By spiking Nonadecanoic-2,2-d2 acid prior to any solvent addition, the standard undergoes the exact same thermodynamic partitioning and mechanical losses as the endogenous lipids.

Protocol A: The Modified Folch Method (For Solid Tissues)

Best suited for dense tissues (e.g., liver, brain) requiring aggressive non-polar solubilization.

  • Matrix Aliquoting: Transfer 10–20 mg of homogenized tissue into a solvent-resistant glass vial.

  • Internal Standard Spiking: Add 10 µL of Nonadecanoic-2,2-d2 acid (100 µg/mL in methanol). Causality: Immediate spiking ensures the IS is integrated into the matrix before protein precipitation begins.

  • Protein Disruption: Add 1.0 mL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex rigorously for 60 seconds.

  • Phase Induction: Add 0.2 mL of LC-MS grade water. Vortex for 30 seconds to induce thermodynamic phase separation.

  • Centrifugation: Spin at 10,000 × g for 10 minutes at 4°C.

  • Extraction: Using a glass Hamilton syringe, carefully bypass the upper aqueous phase and the dense protein interphase to aspirate the lower organic (chloroform) phase. Caution: Collecting interphase debris will cause severe ion suppression in MS.

  • Concentration: Dry the organic phase under a gentle stream of ultra-pure nitrogen gas. Reconstitute in the appropriate mobile phase.

Protocol B: The MTBE (Matyash) Method (For High-Throughput Biofluids)

Best suited for plasma, serum, and automated liquid-handling systems .

  • Matrix Aliquoting: Transfer 50 µL of biofluid into a glass vial.

  • Internal Standard Spiking: Add 10 µL of Nonadecanoic-2,2-d2 acid (100 µg/mL in methanol).

  • Primary Disruption: Add 1.5 mL of ice-cold Methanol. Vortex for 30 seconds.

  • Lipid Solubilization: Add 5.0 mL of MTBE. Incubate for 1 hour at room temperature on an orbital shaker. Causality: The extended incubation allows MTBE to comprehensively penetrate the matrix without the toxicity associated with chloroform.

  • Phase Induction: Add 1.25 mL of LC-MS grade water. Vortex for 30 seconds.

  • Centrifugation: Spin at 10,000 × g for 10 minutes at 4°C.

  • Extraction: Aspirate the upper organic (MTBE) phase. Causality: Because MTBE is less dense than water, the lipid-rich phase floats. This allows for rapid, automated pipetting without disturbing the protein pellet at the bottom.

  • Concentration: Dry under nitrogen gas and reconstitute.

The Self-Validating QC Loop

For either protocol, the analytical batch is only validated if it passes the following systemic check:

  • Absolute Recovery Calculation: The peak area of Nonadecanoic-2,2-d2 acid in the extracted sample is compared against a neat solvent blank spiked post-extraction.

  • Acceptance Criteria: IS recovery must fall between 80% and 115% . If recovery drops below 70%, the extraction is automatically flagged for mechanical failure (e.g., emulsion retention) or extreme matrix suppression, and the sample is rejected for re-extraction.

Workflow Visualization

LipidExtraction Sample Biological Sample (Tissue/Plasma) Spike Spike Internal Standard (Nonadecanoic-2,2-d2 acid) Sample->Spike Homogenize Disrupt Matrix (MeOH Addition) Spike->Homogenize Ensures equal loss tracking Split Select Solvent System Homogenize->Split Folch Folch Method CHCl3:MeOH (2:1) Split->Folch MTBE Matyash Method MTBE:MeOH (10:3) Split->MTBE PhaseFolch Biphasic Partitioning Organic Phase = BOTTOM Folch->PhaseFolch Add H2O & Centrifuge PhaseMTBE Biphasic Partitioning Organic Phase = TOP MTBE->PhaseMTBE Add H2O & Centrifuge Collect Collect Lipid Extract & Dry Under N2 PhaseFolch->Collect Puncture interphase PhaseMTBE->Collect Direct top aspiration Validate Self-Validating QC (IS Recovery 80-115%) Collect->Validate Analysis LC-MS/MS or GC-MS Lipidomic Profiling Validate->Analysis Pass QC

Workflow for lipid extraction using Folch vs. MTBE methods with Nonadecanoic-2,2-d2 acid IS.

References

  • Quehenberger, O., et al. "Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry." Frontiers in Physiology, 2014. URL: [Link]

  • Folch, J., et al. "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry, 1957. URL: [Link]

  • Iverson, S. J., et al. "Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue." Lipids, 2001. URL: [Link]

  • Ulmer, C. Z., et al. "Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies." Analytica Chimica Acta, 2018. URL: [Link]

  • MetwareBio. "MTBE vs. Chloroform–Methanol Lipid Extraction: Which Method Fits Your Lipidomics Workflow?" Metware Biotechnology, 2023. URL: [Link]

  • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 2008. URL: [Link]

Method

Application Note: High-Precision Quantification of Fatty Acids by GC-MS via FAME Derivatization and Isotope Dilution

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Dilution Mass Spectrometry (IDMS) Introduction Fatty acid profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Dilution Mass Spectrometry (IDMS)

Introduction

Fatty acid profiling is a critical analytical workflow in lipidomics, biomarker discovery, and pharmaceutical development. While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled chromatographic resolution and sensitivity for lipid analysis, the native chemical structure of free fatty acids presents a significant challenge. The highly polar carboxylic acid functional group causes strong hydrogen bonding, resulting in high boiling points, poor volatility, and severe peak tailing on standard GC stationary phases [1].

To circumvent these thermodynamic limitations, fatty acids must be chemically derivatized into Fatty Acid Methyl Esters (FAMEs) . When coupled with deuterated internal standards (dIS) , this derivatization protocol forms a highly robust, self-validating system capable of absolute quantification even in complex biological matrices (e.g., plasma, tissue homogenates, or cell cultures).

Mechanistic Principles & The Isotope Dilution Strategy

The Causality of FAME Derivatization

The gold-standard method for FAME synthesis utilizes Boron Trifluoride in Methanol ( BF3​ -MeOH) . This choice is highly intentional:

  • Catalytic Mechanism: BF3​ acts as a potent Lewis acid. It readily accepts electron density from the carbonyl oxygen of the fatty acid, rendering the carbonyl carbon highly electrophilic. Methanol (acting as the nucleophile) attacks this carbon, leading to the elimination of water and the formation of a volatile methyl ester [2].

  • Dual Action: Unlike basic catalysts (e.g., sodium methoxide) which only transesterify complex lipids, acidic BF3​ -MeOH simultaneously esterifies free fatty acids and transesterifies complex lipids (triglycerides, phospholipids) into FAMEs, ensuring total fatty acid quantification [1].

The Role of Deuterated Standards (IDMS)

Matrix effects, extraction inefficiencies, and variable derivatization yields can severely compromise quantitative accuracy. By spiking samples with deuterated internal standards (e.g., d27​ -myristic acid or d3​ -stearic acid) prior to any sample preparation, you create a self-correcting analytical system [3].

  • Chemical Equivalence: The deuterated standard shares the exact physicochemical properties of the endogenous analyte. Any physical loss during liquid-liquid extraction or incomplete derivatization is proportionally mirrored in the standard.

  • Mass Differentiation: Because the mass spectrometer can differentiate the endogenous analyte from the deuterated standard by their mass-to-charge ratio ( m/z ), the ratio of their peak areas remains constant regardless of absolute recovery.

Workflow Visualization

Workflow Sample 1. Biological Sample (Plasma, Tissue, Cells) Spike 2. Spike Deuterated Internal Standard (dIS) Sample->Spike Extract 3. Lipid Extraction (e.g., Folch / Bligh-Dyer) Spike->Extract Derivatize 4. Derivatization to FAMEs (14% BF3/MeOH, 100°C) Extract->Derivatize LLE 5. Liquid-Liquid Extraction (Hexane & Water Wash) Derivatize->LLE GCMS 6. GC-MS Analysis (EI Ionization, SIM Mode) LLE->GCMS Quant 7. Data Processing & Isotope Dilution Quantitation GCMS->Quant

Figure 1: End-to-end workflow for fatty acid extraction, FAME derivatization, and GC-MS analysis.

Experimental Protocol: FAME Synthesis

Materials & Reagents
  • BF3​ -Methanol solution (14% w/v) – Must be stored at 4°C and kept strictly anhydrous.

  • Methanol, Chloroform, and Hexane (All GC-MS or LC-MS grade).

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Deuterated Internal Standard (dIS) mix (e.g., d27​ -C14:0, d3​ -C18:0, d4​ -C16:0).

Step-by-Step Procedure
  • Sample Aliquoting & Spiking: Transfer 100 µL of the biological sample into a 10 mL glass reaction vial. Immediately add 20 µL of the dIS working solution (e.g., 50 µg/mL).

    • Scientific Rationale: Spiking at step zero ensures the dIS undergoes the exact same matrix suppression and extraction conditions as the endogenous analytes, validating the final recovery calculations [3].

  • Lipid Extraction (Optional but Recommended): Add 1 mL of Methanol/Chloroform (2:1 v/v), vortex vigorously for 2 minutes, and centrifuge at 3000 x g to precipitate proteins. Transfer the organic lipid extract to a new glass vial and evaporate to dryness under a gentle stream of nitrogen.

    • Scientific Rationale: Evaporating under nitrogen prevents the oxidative degradation of vulnerable polyunsaturated fatty acids (PUFAs) prior to derivatization.

  • Derivatization (Transesterification): Add 1 mL of 14% BF3​ -MeOH to the dried extract. Seal the vial tightly with a PTFE-lined cap. Incubate at 100°C for 45 minutes in a heating block.

    • Scientific Rationale: PTFE-lined caps are mandatory. BF3​ and hot methanol vapors will degrade standard rubber or silicone septa, introducing heavy siloxane ghost peaks into your chromatogram.

  • Quenching & Liquid-Liquid Extraction: Cool the vial to room temperature. Add 1 mL of LC-MS grade water to quench the reaction, followed by 2 mL of hexane. Vortex vigorously for 1 minute.

    • Scientific Rationale: Water neutralizes the acidic catalyst and drives the highly non-polar FAMEs into the upper hexane layer, leaving polar matrix interferents in the aqueous phase [4].

  • Phase Separation & Drying: Centrifuge at 2000 x g for 5 minutes. Carefully transfer the upper hexane layer to a clean vial containing a small scoop (~50 mg) of anhydrous Na2​SO4​ .

    • Scientific Rationale: Trace water injected into the GC-MS will rapidly degrade the stationary phase of the column and interfere with electron ionization (EI). Na2​SO4​ acts as a chemical desiccant to ensure a completely anhydrous injection.

  • Final Preparation: Transfer the dried hexane extract to a GC autosampler vial equipped with a glass insert.

GC-MS Analytical Parameters

To achieve baseline separation of positional and geometric (cis/trans) isomers, a highly polar capillary column (e.g., SP-2560 or DB-FATWAX) is required.

Table 1: GC-MS Operational Parameters
ParameterSetting / SpecificationRationale
GC Column SP-2560 (100 m × 0.25 mm × 0.20 µm)Highly polar biscyanopropyl phase resolves cis/trans isomers.
Carrier Gas Helium (Constant flow: 1.2 mL/min)Provides optimal mass transfer and chromatographic resolution.
Injection Vol. 1.0 µL (Split ratio 10:1)Prevents column overloading while maintaining sensitivity.
Inlet Temp 250°CEnsures rapid, flash vaporization of FAMEs.
Oven Program 140°C (hold 5 min) 4°C/min to 240°C (hold 15 min)Gradual ramp separates critical long-chain PUFAs.
Ionization Electron Impact (EI) at 70 eVStandard hard ionization for reproducible fragmentation.
Acquisition Selected Ion Monitoring (SIM)Maximizes signal-to-noise ratio for target m/z fragments.
Table 2: Example SIM Ions for Target FAMEs and Deuterated Standards
AnalyteChain LengthTarget Fragment Ion ( m/z )Qualifier Ion ( m/z )
Methyl MyristateC14:07487, 242
d27​ -Methyl Myristate (IS) d27​ -C14:0 88 105, 269
Methyl StearateC18:07487, 298
d3​ -Methyl Stearate (IS) d3​ -C18:0 77 90, 301

(Note: The m/z 74 ion is the classic McLafferty rearrangement fragment for saturated FAMEs. For d3​ -methyl esters, the methyl group contains 3 deuterium atoms, shifting the McLafferty fragment to m/z 77).

Data Analysis & Self-Validating Troubleshooting

Isotope Dilution Quantification

Quantification is performed using a calibration curve generated by plotting the Peak Area Ratio (Area Analyte​ / Area dIS​ ) against the Concentration Ratio (Conc Analyte​ / Conc dIS​ ). Because the extraction efficiency affects both the numerator and denominator equally, the ratio remains perfectly stable, yielding exceptional precision (typically <5% RSD).

Troubleshooting: The Method Blank Validation

To ensure the integrity of the derivatization process, a Method Blank (water spiked with dIS, processed through the entire protocol) must be run with every batch.

  • Diagnostic Check: If the absolute peak area of the dIS in the method blank drops significantly compared to a neat standard injected directly, it indicates that the BF3​ -MeOH reagent has absorbed atmospheric moisture.

  • Causality: The esterification reaction is an equilibrium process ( Acid+Alcohol⇌Ester+Water ). Excess water drives the equilibrium backward, hydrolyzing the FAMEs back into free fatty acids, which will not elute properly on the GC column [4]. If this occurs, discard the BF3​ -MeOH and open a fresh, anhydrous ampoule.

References

  • Qiu, Y., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. Available at:[Link]

  • Bonzanini, F., et al. (2024). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast. PMC - NIH. Available at:[Link]

  • SCION Instruments. Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. Available at:[Link]

Application

Application Note: High-Throughput Lipidomics Sample Preparation Using Nonadecanoic-2,2-d2 Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Untargeted and Targeted Lipidomics, Pharmacokinetic Profiling, Biomarker Discovery Introduction & Rationale for Interna...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Untargeted and Targeted Lipidomics, Pharmacokinetic Profiling, Biomarker Discovery

Introduction & Rationale for Internal Standardization

In mass spectrometry-based lipidomics, the vast structural diversity of endogenous lipids and the complexity of biological matrices (e.g., plasma, tissue homogenates) create significant challenges for absolute quantification. Matrix effects can cause unpredictable ion suppression or enhancement during electrospray ionization (ESI). To achieve high-fidelity quantification, the workflow requires an internal standard (IS) that mimics the target analytes while remaining mass-resolved.

Nonadecanoic-2,2-d2 acid (a deuterated 19-carbon odd-chain fatty acid) is the premier internal standard for free fatty acid and complex lipid profiling.

  • Biological Rarity: Odd-chain fatty acids (like C19:0) are virtually absent in mammalian tissues, eliminating baseline interference from endogenous species[1].

  • Isotopic Isolation: The addition of two deuterium atoms at the alpha carbon (2,2-d2) provides a +2 Da mass shift. This ensures that even if trace amounts of dietary C19:0 are present, the IS signal is completely isolated in the MS/MS spectrum, preventing isotopic overlap[2].

Methodological Causality: The MTBE Advantage

Historically, the Folch and Bligh-Dyer methods (utilizing chloroform, methanol, and water) have served as the gold standards for lipid extraction. However, chloroform has a high density ( 1.48 g/cm³), forcing the lipid-rich organic phase to the bottom of the extraction tube[3]. This phase geometry requires the analyst to pipette through the upper aqueous layer and a dense protein interphase, introducing a high risk of contamination and making the process hostile to robotic automation.

To modernize this workflow, this protocol utilizes the Methyl tert-butyl ether (MTBE) extraction method pioneered by Matyash et al.[4]. Because MTBE has a lower density than water, the lipid-containing organic phase forms the upper layer. This simple inversion of phase geometry minimizes dripping losses, eliminates interphase piercing, and allows for seamless integration with automated liquid handlers[4][5].

Quantitative Comparison of Extraction Methodologies

The following table summarizes the performance and practical metrics of the three primary lipid extraction systems[3][4][6][7].

ParameterFolch MethodBligh-Dyer MethodMatyash (MTBE) Method
Solvent System CHCl3:MeOH:H2O (8:4:3)CHCl3:MeOH:H2O (1:2:0.8)MTBE:MeOH:H2O (10:3:2.5)
Organic Phase Position Bottom layerBottom layerTop layer
Toxicity High (Chloroform)High (Chloroform)Low (MTBE)
Automation Compatibility Poor (Requires piercing)Poor (Requires piercing)Excellent (Top aspiration)
Overall Lipid Recovery ~90–98%~90–98%~90–98%
Polar Lipid Recovery (e.g., LPCs) HighHighModerate to High

Experimental Protocol: Self-Validating MTBE Extraction

The Principle of Self-Validation: A protocol is only as reliable as its internal controls. By spiking Nonadecanoic-2,2-d2 acid directly into the biological matrix before any solvent addition, the workflow becomes a self-validating system. Any volumetric errors during pipetting, incomplete phase partitioning, or ion suppression during MS acquisition will equally affect the endogenous lipids and the deuterated standard. Consequently, the final quantitative ratio remains mathematically insulated from technical variance[8].

Materials Required
  • Biological sample (e.g., 50 µL human plasma or 20 mg homogenized tissue).

  • Nonadecanoic-2,2-d2 acid IS stock (10 µM in HPLC-grade methanol).

  • HPLC-grade Methanol (MeOH).

  • HPLC-grade Methyl tert-butyl ether (MTBE).

  • LC-MS grade Water (H2O).

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Transfer 50 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the Nonadecanoic-2,2-d2 acid working solution. Vortex briefly. Causality: Early IS integration ensures the standard undergoes the exact same matrix suppression and extraction efficiencies as endogenous lipids.

  • Protein Precipitation & Membrane Disruption: Add 225 µL of ice-cold MeOH. Vortex vigorously for 10 seconds. Causality: Methanol disrupts the hydration shell around proteins and lipid bilayers, denaturing the proteins and preventing lipid entrapment in the subsequent pellet[7].

  • Lipid Solubilization: Add 750 µL of room-temperature MTBE. Incubate the mixture on an orbital shaker at 4°C for 1 hour. Causality: The highly non-polar MTBE partitions the hydrophobic lipid tails, solubilizing complex lipids and free fatty acids into the organic phase while the sample is in a single-phase state[4].

  • Phase Separation Induction: Add 188 µL of LC-MS grade H2O. Vortex for 20 seconds, then incubate at room temperature for 10 minutes. Causality: The addition of water alters the dielectric constant of the mixture, forcing the MTBE out of miscibility with methanol and creating a sharp biphasic separation[4].

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to compact the non-extractable matrix into a dense pellet.

  • Phase Collection: Carefully aspirate 600 µL of the upper organic (MTBE) layer and transfer it to a fresh glass autosampler vial. Crucial Step: Because MTBE is the top layer, you can aspirate without disturbing the protein pellet or the lower aqueous phase containing salts and polar metabolites[9].

  • Drying & Reconstitution: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v) for direct LC-MS/MS analysis.

Workflow Visualization

MTBE_Workflow Start Biological Sample (50 µL Plasma) Spike Spike Internal Standard (Nonadecanoic-2,2-d2 acid) Start->Spike MeOH Add 225 µL Methanol (Protein Precipitation) Spike->MeOH MTBE Add 750 µL MTBE (Incubate 1h at 4°C) MeOH->MTBE Water Add 188 µL H2O (Induce Phase Separation) MTBE->Water Centrifuge Centrifugation (10,000 x g, 10 min) Water->Centrifuge Upper Upper Phase: MTBE (Lipids + IS) Centrifuge->Upper Lower Lower Phase: Aqueous (Polar Metabolites) Centrifuge->Lower Pellet Bottom: Protein Pellet (Discard) Centrifuge->Pellet Analysis N2 Evaporation & LC-MS/MS Analysis Upper->Analysis

MTBE lipid extraction workflow utilizing Nonadecanoic-2,2-d2 acid internal standard.

Data Processing & Quantification Logic

During mass spectrometry, the absolute concentration of endogenous lipids is calculated relative to the Nonadecanoic-2,2-d2 acid IS. The concentration of the target lipid ( Ctarget​ ) is derived using the following logic:

Ctarget​=(AreaIS​Areatarget​​)×CIS​×RF

Where CIS​ is the known spiked concentration of Nonadecanoic-2,2-d2 acid, and RF is the experimentally determined response factor for the specific lipid class. Because the IS and analytes share identical sample preparation and ionization conditions, the ratio (AreaIS​Areatarget​​) normalizes any run-to-run variations[2][8].

References

  • MetwareBio. "MTBE vs. Chloroform–Methanol Lipid Extraction: Which Method Fits Your Lipidomics Workflow?"[Link]

  • Ulmer, C.Z., et al. "Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies." Anal Chim Acta (2018).[Link]

  • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research (2008).[Link]

  • "Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome." MDPI (2023).[Link]

  • "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." Frontiers (2020).[Link]

  • "Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard." Chromatography Today (2016).[Link]

  • "Evidence for Presence of Nonesterified Fatty Acids as Potential Gustatory Signaling Molecules in Humans." Oxford Academic (2012).[Link]

  • "Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry." Frontiers (2015).[Link]

  • "Automated MTBE Sample Extraction: A High Throughput, Flexible, and Easy to Deploy Workflow Using the Andrew+ Pipetting Robot." Waters Corporation.[Link]

  • "Growth and Lipidomic Analyses of Penaeus monodon Larvae Supplemented With Aurantiochytrium limacinum BCC52274." Frontiers (2021).[Link]

Sources

Method

Application Note: High-Precision Quantification of Low-Abundant Fatty Acids Utilizing Nonadecanoic-2,2-d2 Acid

The Analytical Challenge: Matrix Interference and Trace Quantification For researchers and drug development professionals, the accurate quantification of fatty acids (FAs) is paramount for understanding cellular metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Matrix Interference and Trace Quantification

For researchers and drug development professionals, the accurate quantification of fatty acids (FAs) is paramount for understanding cellular metabolism, disease pathology, and therapeutic efficacy. While highly abundant structural lipids are relatively straightforward to measure, low-abundant fatty acids—such as signaling lipids, specific odd-chain fatty acids, and trace disease biomarkers—present a significant analytical challenge.

In complex biological matrices like plasma or tissue, endogenous background noise and matrix-induced ion suppression often compromise the precision of mass spectrometry (MS) platforms. To correct for variability during sample preparation and analysis, the integration of a stable isotope-labeled internal standard (IS) is a cornerstone of robust analytical methodology[1]. Among the available options, Nonadecanoic-2,2-d2 acid (C19:0-d2) provides a highly specialized and structurally optimal solution for trace quantification.

Mechanistic Rationale: Why Nonadecanoic-2,2-d2 Acid?

The selection of an internal standard must satisfy two critical criteria: it must mimic the analyte's physicochemical behavior during extraction and ionization, and it must be distinct from any endogenous molecule. Nonadecanoic-2,2-d2 acid excels in both areas through a synergistic combination of its odd-chain foundation and targeted isotopic labeling.

  • The Odd-Chain Foundation: Mammalian lipidomes are overwhelmingly dominated by even-chain fatty acids. Odd-chain fatty acids (OCFAs) like nonadecanoic acid (C19:0) are naturally present at extremely low physiological concentrations, making them excellent foundational candidates for internal standards[1].

  • The Isotopic Mass Shift: Despite their rarity, trace amounts of unlabeled C19:0 can be introduced into biological samples via dietary sources (e.g., dairy products, ruminant fats) or microbial metabolism, which can lead to inaccurate quantification[1]. By utilizing the deuterated form, Nonadecanoic-2,2-d2 acid, researchers introduce a +2 Da mass shift. This ensures absolute resolution from any trace endogenous C19:0 in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

  • Chromatographic Parity: Heavily deuterated lipids (e.g., C18:0-d35) can exhibit slight retention time shifts in liquid chromatography compared to their native counterparts due to the cumulative isotope effect on hydrophobicity[3]. The minimal, targeted deuterium substitution in Nonadecanoic-2,2-d2 acid preserves virtually identical chromatographic behavior, ensuring precise co-elution and accurate correction of matrix effects[3].

Comparative Performance of Internal Standards

To select the most appropriate standard, researchers must weigh the risks of matrix interference against isotopic stability. The table below summarizes the quantitative performance characteristics of common IS categories.

Internal Standard TypeExampleMatrix Interference RiskIsotopic Scrambling RiskBest Analytical Use Case
Unlabeled Odd-Chain C19:0Moderate (Dietary/Microbial sources)NoneHigh-abundance FA screening
Fully Deuterated C18:0-d35LowModerate (H/D exchange during derivatization)Broad lipidomics profiling
Deuterated Odd-Chain C19:0-d2Very Low (+2 Da shift avoids endogenous C19:0)Low (Targeted labeling)Trace/Low-abundant FA quantification

Self-Validating Experimental Protocol: FAME Synthesis for GC-MS

A reliable and validated experimental protocol is essential for accurate fatty acid quantification[1]. The following methodology for Fatty Acid Methyl Ester (FAME) derivatization incorporates specific mechanistic causality and validation checkpoints to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking:

    • Action: Aliquot 100 µL of plasma (or 50 mg of homogenized tissue) into a glass tube. Immediately add a known concentration (e.g., 10 µg/mL) of Nonadecanoic-2,2-d2 acid.

    • Causality: Spiking the internal standard before any chemical manipulation ensures it accounts for all subsequent extraction losses, tracking variability from the very first step[4].

  • Lipid Extraction (Modified Folch):

    • Action: Add 2 mL of a Chloroform:Methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes, then add 0.5 mL of 0.9% NaCl solution[1]. Centrifuge at 2000 x g for 10 minutes to separate the phases[1].

    • Causality: The NaCl solution increases the polarity of the aqueous phase, effectively driving the hydrophobic lipids into the lower chloroform layer and maximizing extraction recovery.

  • Transesterification (Derivatization):

    • Action: Evaporate the chloroform layer under a gentle stream of nitrogen. Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v) and heat at 100°C for 5-10 minutes[1].

    • Causality: BF₃ acts as a powerful Lewis acid catalyst, efficiently converting free fatty acids and esterified lipids into volatile FAMEs required for GC-MS analysis[5]. Critical Insight: Limit heating time to 10 minutes; prolonged exposure to strong acids can risk isotopic scrambling or exchange of the alpha-deuteriums.

  • FAME Extraction:

    • Action: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs[1].

    • Causality: FAMEs partition highly into the non-polar hexane phase, leaving salts, glycerol, and polar byproducts in the aqueous layer, thereby protecting the GC column from contamination.

  • GC-MS Acquisition:

    • Action: Inject 1 µL into the GC-MS. Utilize an oven temperature program starting at 150°C for 1 min, ramping to 200°C at 10°C/min, and finally to 250°C[1].

System Validation Checkpoints

To ensure the protocol is a self-validating system, integrate the following controls:

  • Method Blank: Process LC-MS grade water in place of the biological matrix. A lack of peaks at the C19:0 retention time confirms no carryover or reagent contamination.

  • Spike-Recovery: Compare the absolute peak area of the Nonadecanoic-2,2-d2 acid in the biological matrix versus a neat solvent injection. A recovery rate of 80-110% validates extraction efficiency[6].

Workflow A 1. Biological Sample (Plasma/Tissue) B 2. Spike-in IS: Nonadecanoic-2,2-d2 Acid A->B C 3. Lipid Extraction (Chloroform/Methanol) B->C D 4. Derivatization (BF3/MeOH -> FAMEs) C->D E 5. GC-MS / LC-MS Acquisition D->E F 6. Data Processing & Absolute Quantification E->F

Step-by-step analytical workflow for fatty acid quantification using GC-MS/LC-MS.

Biological Application: Tracking Lipid Signaling Pathways

Quantifying low-abundant fatty acids is not merely an analytical exercise; it is critical for mapping metabolic signaling networks. Fatty acids act as direct endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs)[7]. Accurate absolute quantification of these intracellular lipid pools is essential for understanding metabolic reprogramming, such as the mechanisms underlying anti-EGFR therapy resistance in squamous cell carcinomas[7]. By utilizing Nonadecanoic-2,2-d2 acid, researchers can confidently measure trace fluctuations in these signaling lipids without the confounding variables of background noise.

PPAR_Pathway L Low-Abundant Fatty Acids (Endogenous Ligands) P PPAR Receptors (alpha/beta/gamma) L->P Ligand Binding C PPAR-RXR Heterodimer Complex P->C R RXR (Retinoid X Receptor) R->C T Target Gene Transcription (Metabolic Reprogramming) C->T PPRE Activation

Fatty acids acting as activating ligands in the PPAR metabolic signaling pathway.

References

Sources

Application

Application Note: High-Resolution Tracing of Fatty Acid Flux Using Nonadecanoic-2,2-d2 Acid

Introduction & Rationale Understanding lipid metabolism is critical for drug development in metabolic syndrome, oncology, and cardiovascular diseases. Stable isotope-labeled fatty acids are indispensable tools for quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Understanding lipid metabolism is critical for drug development in metabolic syndrome, oncology, and cardiovascular diseases. Stable isotope-labeled fatty acids are indispensable tools for quantifying metabolic fluxes without the safety and regulatory burdens of radioisotopes[1]. Nonadecanoic acid (C19:0) is an odd-chain saturated fatty acid (OCFA) present at trace levels (typically <1% of total fatty acids) in mammalian systems[2]. Because of its low endogenous background, C19:0 is frequently employed as a static internal standard in lipidomics[3][4].

However, by utilizing the deuterium-labeled isotopologue, Nonadecanoic-2,2-d2 acid , researchers can deploy it as a highly specific metabolic tracer. Recent studies highlight the active role of C19:0 in regulating glucose homeostasis via GPR120[5], making its flux biologically relevant. Furthermore, MS-based lipidomics using deuterated analogs is the gold standard for tracing lipids with species-level resolution[6].

Mechanistic Overview of Alpha-Deuterated Flux

The placement of two deuterium atoms at the alpha-carbon (C2) of Nonadecanoic acid provides a unique mechanistic advantage for tracing specific metabolic nodes. Upon cellular uptake via fatty acid transport proteins (FATPs) or CD36, C19:0-d2 is rapidly converted to its Coenzyme A thioester (C19:0-d2-CoA). From here, it diverges into two primary metabolic fates:

  • Anabolism (Esterification): Incorporation into the lipid droplet pool as triacylglycerols (TAGs) or cellular membranes as phospholipids (PLs). During these acyltransferase reactions, the +2 Da mass shift is retained, allowing for the quantification of lipid synthesis rates.

  • Catabolism ( β -Oxidation): Transported into the mitochondria via CPT1/2. The very first dehydrogenation step by Acyl-CoA Dehydrogenase (ACAD) removes the alpha-protons (the deuterium atoms at the C2 position). This yields unlabeled or partially labeled downstream metabolites, effectively "erasing" the d2 signature. The stoichiometric loss of the +2 Da signal provides a direct readout of primary β -oxidation rates.

MetabolicFate A Extracellular C19:0-d2 B Intracellular C19:0-d2-CoA A->B FATPs / CD36 C Beta-Oxidation (Loss of d2) B->C CPT1/2 D Lipid Droplets (TAGs) B->D DGAT E Membrane Phospholipids B->E Acyltransferases

Figure 1: Metabolic branching of C19:0-d2 into catabolic and anabolic pathways.

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness in flux quantification, this protocol employs a self-validating dual-standard system .

  • The Tracer: Nonadecanoic-2,2-d2 acid (fed to live cells to track biological flux).

  • The Internal Standard (IS): Heptadecanoic acid (C17:0), spiked into the lysis buffer before lipid extraction.

Causality & Logic: The IS accounts for technical variance during lipid extraction and derivatization. By normalizing the C19:0-d2 signal to the C17:0 IS, we isolate true biological flux from sample preparation artifacts. Furthermore, an unlabeled C19:0 standard curve is run in parallel to confirm that the +2 Da signal is not confounded by the natural M+2 isotopic envelope of trace endogenous C19:0.

Step-by-Step Protocol: In Vitro Fatty Acid Flux Assay

Phase 1: Tracer Preparation (Conjugation to BSA)

Rationale: Free fatty acids are toxic and insoluble in aqueous media. BSA conjugation mimics physiological transport and prevents micelle-induced cytotoxicity.

  • Dissolve Nonadecanoic-2,2-d2 acid in 100% ethanol to create a 50 mM stock solution.

  • Warm a 10% (w/v) Fatty Acid-Free BSA solution in PBS to 37°C.

  • Slowly add the C19:0-d2 stock to the BSA solution while vortexing continuously to achieve a final concentration of 5 mM (maintaining a ~6:1 molar ratio of FA:BSA).

  • Incubate at 37°C for 1 hour to ensure complete conjugation.

Phase 2: Cell Incubation & Quenching

Rationale: Instantaneous quenching halts metabolism, preventing artificial lipolysis or oxidation during sample handling[3].

  • Seed target cells (e.g., HepG2 or primary adipocytes) in 6-well plates and culture until 80% confluent.

  • Wash cells twice with warm PBS and switch to serum-free media containing 100 µM of the BSA-conjugated C19:0-d2 tracer.

  • Incubate for the desired time course (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Rapidly aspirate media, wash with ice-cold PBS, and snap-freeze plates in liquid nitrogen.

Phase 3: Lipid Extraction (Modified Bligh-Dyer)
  • Add 1 mL of ice-cold Methanol:Water (2:1, v/v) containing 5 µg/mL of C17:0 IS to each well. Scrape cells and transfer the lysate to a glass vial.

  • Add 0.5 mL of HPLC-grade Chloroform. Vortex vigorously for 30 seconds.

  • Add 0.5 mL of Water and 0.5 mL of Chloroform to induce phase separation. Vortex and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of nitrogen gas.

Phase 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Rationale: Derivatization increases the volatility and thermal stability of fatty acids, which is mandatory for high-resolution GC-MS separation[7].

  • Add 500 µL of Boron trifluoride-methanol ( BF3​ -MeOH, 14%) to the dried lipid extract.

  • Seal vials tightly with Teflon-lined caps and incubate at 80°C for 60 minutes.

  • Cool to room temperature. Add 500 µL of hexane and 500 µL of water. Vortex and centrifuge to separate layers.

  • Collect the upper hexane layer (containing FAMEs) and transfer to a GC-MS autosampler vial.

Workflow S1 1. Tracer Incubation (C19:0-d2 in BSA) S2 2. Quenching & IS Spike (Add C17:0) S1->S2 S3 3. Lipid Extraction (Bligh-Dyer) S2->S3 S4 4. Derivatization (Methylation to FAME) S3->S4 S5 5. GC-MS / LC-MS Analysis S4->S5 S6 6. Flux Calculation (Isotope Enrichment) S5->S6

Figure 2: Step-by-step self-validating workflow for C19:0-d2 lipidomics.

Data Presentation & Isotopic Analysis

Quantitative data from the mass spectrometer must be corrected for natural isotopic abundance and normalized to the internal standard. The table below summarizes the expected mass shifts and analytical parameters for tracking C19:0-d2 flux using GC-MS in Electron Ionization (EI) mode.

Table 1: GC-MS Parameters and Mass Shifts for C19:0-d2 Flux Analysis

AnalyteDerivatized FormTarget Ion (m/z)Qualifier Ion (m/z)Biological Significance
Endogenous C19:0 FAME312.3270.2Baseline OCFA levels; confirms low background.
Tracer C19:0-d2 FAME314.3272.2Intact tracer; quantifies uptake and esterification.
Internal Std C17:0 FAME284.3241.2Validates extraction and derivatization recovery.

Note: To calculate fractional synthesis or oxidation rates, the ratio of the M+2 peak (m/z 314.3) to the M+0 peak (m/z 312.3) is plotted over time, subtracting the natural M+2 isotopic contribution of any endogenous C19:0 present at t=0.

References

  • [2] Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC. nih.gov. 2

  • [1] Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC. nih.gov. 1

  • [5] A Novel Function of Nonadecanoic Acid in Regulating Glucose Homeostasis. researchgate.net. 5

  • [6] Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. frontiersin.org. 6

  • [3] In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling. nih.gov. 3

  • [7] Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers - PMC. nih.gov. 7

  • [4] Mitochondrial Fatty Acid Synthase Utilizes Multiple Acyl Carrier Protein Isoforms. oup.com. 4

Sources

Method

Application Note: Quantitative Analysis of Nonadecanoic Acid in Human Plasma Using Stable Isotope Dilution and Gas Chromatography-Mass Spectrometry

Abstract This application note provides a detailed guide for the quantitative analysis of nonadecanoic acid (C19:0) in human plasma. Nonadecanoic acid, a long-chain saturated fatty acid, is gaining attention in clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the quantitative analysis of nonadecanoic acid (C19:0) in human plasma. Nonadecanoic acid, a long-chain saturated fatty acid, is gaining attention in clinical research as a potential biomarker.[1][2][3] Accurate quantification is paramount for understanding its physiological roles and clinical significance. This protocol employs the gold-standard stable isotope dilution method using Nonadecanoic-2,2-d2 acid as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS) for high precision and accuracy. The guide covers the entire workflow, including plasma lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and instrumental analysis, offering a robust methodology for researchers in metabolomics and clinical diagnostics.

Introduction: The Significance of Nonadecanoic Acid and Isotopic Dilution

Nonadecanoic acid (C19:0) is an odd-chain saturated fatty acid found in various natural sources, though it is relatively rare in human tissues compared to even-chain fatty acids.[3] Its presence in biological samples can be linked to specific dietary intakes and metabolic processes. Emerging research suggests its potential as a biomarker, necessitating precise and reliable quantification methods.[1][2]

Quantitative analysis of lipids in complex biological matrices like plasma is challenging due to potential sample loss during extraction and matrix effects that can cause ion suppression or enhancement in mass spectrometry.[4][5] The stable isotope dilution (SID) technique is the benchmark method to overcome these challenges.[6][7][8] By adding a known amount of a stable isotope-labeled version of the analyte—in this case, Nonadecanoic-2,2-d2 acid—to the sample at the earliest stage, it acts as an ideal internal standard.[9][10] Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical changes throughout the entire analytical process (extraction, derivatization, and ionization).[4][10] This allows for the correction of any procedural variations, leading to highly accurate and precise quantification.[9][11]

Principle of the Method: Stable Isotope Dilution Mass Spectrometry (SID-MS)

The core of this protocol is the SID-MS method. A known quantity of Nonadecanoic-2,2-d2 acid ("heavy" internal standard) is spiked into a plasma sample containing an unknown quantity of endogenous nonadecanoic acid ("light" analyte). The sample then undergoes lipid extraction and derivatization. During GC-MS analysis, the mass spectrometer differentiates between the heavy standard and the light analyte based on their mass-to-charge (m/z) ratio. The concentration of the endogenous nonadecanoic acid is then calculated from the ratio of the signals of the light analyte to the heavy internal standard.[9]

SIDMS_Principle cluster_sample Biological Sample (Plasma) cluster_standard Internal Standard cluster_process Analytical Workflow cluster_analysis Data Analysis Analyte Endogenous C19:0 (Unknown Amount 'X') Spike Spike IS into Sample Analyte->Spike IS C19:0-d2 Standard (Known Amount 'Y') IS->Spike Extract Lipid Extraction & Derivatization Spike->Extract GCMS GC-MS Analysis Extract->GCMS Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Quant Calculate Amount 'X' Ratio->Quant Workflow node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A 1. Sample Preparation - Thaw Plasma - Aliquot 50 µL B 2. Internal Standard Spiking - Add known amount of C19:0-d2 acid solution A->B C 3. Lipid Extraction (e.g., Folch or Matyash Method) B->C D 4. Derivatization to FAMEs - Acid-catalyzed methylation (BF3-Methanol) C->D E 5. FAME Extraction - Extract with Hexane D->E F 6. GC-MS Analysis - Inject FAMEs - Acquire data in SIM mode E->F G 7. Data Processing - Integrate peak areas - Calculate concentration F->G

Caption: Experimental workflow for C19:0 quantification.

Step-by-Step Procedure

Step 1: Preparation of Internal Standard (IS) Stock Solution

  • Accurately weigh approximately 10 mg of Nonadecanoic-2,2-d2 acid.

  • Dissolve in methanol to a final concentration of 1 mg/mL. This is the primary stock.

  • Prepare a working IS solution by diluting the primary stock with methanol to a concentration of 10 µg/mL. Store at -20°C.

Step 2: Sample Preparation and IS Spiking

  • Thaw frozen human plasma samples on ice.

  • Vortex each sample gently.

  • In a glass centrifuge tube, add 50 µL of plasma.

  • To this, add 10 µL of the 10 µg/mL IS working solution. This adds 100 ng of the internal standard to each sample.

  • Vortex briefly to mix.

Step 3: Total Lipid Extraction (Folch Method) The Folch method is a widely used biphasic extraction protocol. [12][13]An alternative using the less toxic solvent MTBE (Matyash method) is also effective. [12]1. To the plasma/IS mixture, add 1.0 mL of a chloroform:methanol (2:1, v/v) solution. 2. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation. 3. Add 200 µL of 0.9% NaCl solution to induce phase separation. 4. Vortex for another 30 seconds. 5. Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids. 6. Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube. 7. Dry the lipid extract to completeness under a gentle stream of nitrogen gas at 30-40°C.

Step 4: Derivatization to Fatty Acid Methyl Esters (FAMEs) For GC analysis, the carboxyl group of the fatty acids must be derivatized to a more volatile form. Acid-catalyzed methylation is a common and effective method. [14][15]1. Add 500 µL of 14% Boron Trifluoride (BF3) in methanol to the dried lipid extract. 2. Tightly cap the tube and vortex. 3. Heat the mixture at 100°C for 30 minutes in a heating block. 4. Cool the tube to room temperature.

Step 5: FAME Extraction

  • Add 500 µL of hexane to the tube.

  • Add 500 µL of water to quench the reaction and facilitate phase separation.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial with an insert.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

GC-MS Instrumental Analysis

The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. The parameters below are a starting point and should be optimized for the specific instrument used. [15][16]

Parameter Typical Setting
GC System Agilent GC with Mass Selective Detector or equivalent
Column DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar column)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Splitless mode
Injector Temp 250°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 180°C, then 5°C/min to 240°C, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Impact (EI), 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters For high sensitivity and specificity, monitor the characteristic ions for both the analyte and the internal standard. For FAMEs, the molecular ion (M+) is often weak; the base peak is typically at m/z 74 (McLafferty rearrangement). However, for quantification, more specific, higher mass ions are preferred.

Compound FAME Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Nonadecanoic acidMethyl nonadecanoate312.3 (M+)269.2, 283.3
Nonadecanoic-2,2-d2 acidMethyl nonadecanoate-d2314.3 (M+)271.2, 285.3

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peak areas for the quantifier ions of both endogenous Methyl nonadecanoate (Area_Analyte) and Methyl nonadecanoate-d2 (Area_IS).

  • Calibration Curve: Prepare a set of calibration standards by spiking known amounts of nonadecanoic acid into a surrogate matrix (e.g., stripped plasma or saline) along with a fixed amount of the internal standard. Process these calibrators alongside the unknown samples. Plot the ratio of (Area_Analyte / Area_IS) against the known concentration of the analyte to generate a calibration curve.

  • Concentration Calculation: Calculate the concentration of nonadecanoic acid in the unknown samples using the following formula derived from the calibration curve:

    Concentration (µg/mL) = [(Area_Analyte / Area_IS) - Intercept] / Slope

Method Validation and Trustworthiness

A robust analytical method requires validation to ensure its reliability. The use of a stable isotope-labeled internal standard inherently builds trustworthiness into the protocol by correcting for variability during sample processing. [4][9]Key validation parameters to assess include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and IS.

Conclusion

This application note presents a comprehensive and reliable protocol for the quantification of nonadecanoic acid in human plasma. By leveraging the precision of stable isotope dilution with Nonadecanoic-2,2-d2 acid and the sensitivity of GC-MS, this method provides the accuracy required for demanding clinical research applications. This robust workflow enables researchers to confidently investigate the role of nonadecanoic acid as a potential biomarker in health and disease.

References

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., Ekroos, K., Han, X., Ikeda, K., Liebisch, G., Lin, M. K., Loh, T. P., Meikle, P. J., Orešič, M., Quehenberger, O., Shevchenko, A., Torta, F., Wenk, M. R., & Wheelock, C. E. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001–2017. [Link]

  • Wong, M. W. K., Braidy, N., Pickford, R., Sachdev, P. S., & Poljak, A. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology, 10, 879. [Link]

  • Jones, P. M., Quinn, R., & Fennessey, P. V. (2000). Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. Clinical Chemistry, 46(2), 149-155. [Link]

  • Lagerwaard, A., Vissers, L., de Sain-van der Velden, M. G. M., van der Ploeg, L., Verhoeven-Duif, N. M., & van Hasselt, P. M. (2018). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Journal of Chromatography B, 1092, 467-473. [Link]

  • Bio-protocol. (n.d.). Fatty Acid Methyl Ester (FAME) Analysis by GC–MS. Bio-protocol, 7(12), e2337. [Link]

  • Awwad, A., Ortori, C., Barrett, D. A., & Daykin, C. A. (2012). The Comparison of Lipid Extraction Methods for the Lipidomic Analysis of Blood Plasma. Technology Networks. [Link]

  • Höring, M., Geyer, P. E., & Mann, M. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12386–12394. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509. [Link]

  • Tumanov, S., Bulusu, V., & Kamphorst, J. J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 197–217. [Link]

  • Bonzanini, F., Dell’Anno, M., & Sandgren, M. (2026). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in oleaginous yeasts. Microbial Cell Factories, 25(1), 26. [Link]

  • Yang, L., et al. (2023). Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. LCGC International. [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent Technologies Application Note. [Link]

  • LabRulez GCMS. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). LabRulez GCMS. [Link]

  • Han, X., & Gross, R. W. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(12), 4244-4254. [Link]

  • Odo, I. T., & Orujic, E. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering, 3(4), 1-5. [Link]

  • Shimadzu Scientific Instruments. (2019). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Application Note. [Link]

  • Biopike. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biopike. [Link]

  • Yamada, T., Uchikata, T., Sakamoto, S., & Yokoi, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]

  • National Center for Biotechnology Information. (n.d.). Nonadecanoic acid. PubChem Compound Database. [Link]

  • Iris-Biotech. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Iris-Biotech. [Link]

  • Wikipedia. (n.d.). Nonadecylic acid. Wikipedia. [Link]

  • Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4647. [Link]

  • Ji, J., et al. (2017). Discovery of Non-invasive Glycan Biomarkers for Detection and Surveillance of Gastric Cancer. Journal of Cancer, 8(11), 2059-2068. [Link]

  • SLS Ireland. (n.d.). Nonadecanoic acid, >=98% (GC). SLS Ireland. [Link]

  • Zhang, Z., et al. (2023). Relationship between Dietary Decanoic Acid and Coronary Artery Disease: A Population-Based Cross-Sectional Study. Nutrients, 15(20), 4330. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Correcting for matrix effects in lipidomics with Nonadecanoic-2,2-d2 acid

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical analytical challenges you face when quantifying fatty acids in complex biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical analytical challenges you face when quantifying fatty acids in complex biological matrices.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics, the mobile phase gradient and co-eluting endogenous lipids drastically alter ionization efficiencies, leading to severe quantitative errors[1]. To achieve absolute quantification, these matrix effects must be mathematically neutralized. Below, you will find our comprehensive troubleshooting guide and FAQs centered on utilizing Nonadecanoic-2,2-d2 acid (CAS: 125568-53-8)[2] as your primary internal standard (IS).

SECTION 1: Fundamentals of Matrix Effects & Internal Standards

Q1: Why do matrix effects occur in LC-MS/MS lipidomics, and why is Nonadecanoic-2,2-d2 acid the optimal internal standard? A1: Matrix effects (ME) occur during electrospray ionization (ESI) when highly abundant background compounds (e.g., salts, triglycerides, or phosphatidylcholines) compete with your target analytes for charge on the surface of the ESI droplets. This competition typically leads to ion suppression.

Nonadecanoic acid (C19:0) is an odd-chain fatty acid that is virtually absent in most mammalian biological systems, making it an ideal exogenous benchmark[3]. By utilizing its deuterated isotopologue, Nonadecanoic-2,2-d2 acid, we achieve a chemically identical co-elution profile to endogenous saturated fatty acids while maintaining a distinct mass-to-charge (m/z) shift (+2 Da). Causality: Because the IS co-elutes exactly with the target analytes, it experiences the exact same matrix suppression environment in the ESI source. This allows the ratio of the endogenous lipid to the IS to remain constant, effectively canceling out the matrix effect[4].

Q2: How does deuteration specifically at the 2,2 position (alpha-carbon) impact the analysis compared to tail-end deuteration (e.g., -d39)? A2: The alpha-carbon (C2) is adjacent to the carboxylate group, the site of deprotonation ([M-H]⁻) in negative ion mode ESI. Heavy deuteration at the hydrophobic tail (like -d39) often causes a "reverse isotope effect" in reversed-phase liquid chromatography (RPLC), causing the IS to elute slightly earlier than its endogenous counterpart. A minor -d2 modification at the alpha-carbon minimizes this hydrophobic retention time shift, ensuring perfect co-elution and capturing the exact localized matrix suppression zone.

SECTION 2: Experimental Workflows & Protocols

Q3: What is the recommended self-validating protocol for lipid extraction using this internal standard? A3: To ensure absolute quantification, you must be able to mathematically isolate signal loss caused by extraction inefficiency from signal loss caused by ion suppression. This requires a self-validating, two-standard spike system.

Protocol: Self-Validating Biphasic Lipid Extraction

  • Sample Preparation: Aliquot 50 µL of biofluid (e.g., plasma, saliva[4]) or 20 mg of homogenized tissue (e.g., liver[5]) into a glass vial.

  • Pre-Extraction Spike (The Calibrator): Add 10 µL of Nonadecanoic-2,2-d2 acid working solution (10 µg/mL).

    • Causality: Spiking into the aqueous matrix before solvent addition ensures the IS binds to matrix proteins identically to endogenous free fatty acids, accounting for any losses during protein precipitation.

  • Protein Precipitation & Extraction: Add 1 mL of ice-cold Chloroform/Methanol (2:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Add 200 µL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Causality: The biphasic system drives non-polar lipids (and the spiked IS) into the lower organic phase, while precipitating proteins and partitioning salts into the upper aqueous phase.

  • Post-Extraction Spike (The Validator): Carefully transfer the lower organic phase to a new vial. Spike a second orthogonal internal standard (e.g., 10 µL of Nonadecanoic-d39 acid) into this recovered organic phase.

    • Causality: The ratio of the pre-extraction D2-IS to the post-extraction D39-IS provides the absolute extraction recovery efficiency, independent of the mass spectrometer's matrix suppression.

  • Drying & Reconstitution: Dry the extract under a gentle stream of nitrogen. Reconstitute in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1) for LC-MS analysis.

Workflow Start Biological Sample (Plasma/Tissue) Spike1 Spike Nonadecanoic-2,2-d2 acid (Pre-extraction IS) Start->Spike1 Extract Biphasic Extraction (Folch Method) Spike1->Extract Spike2 Spike Orthogonal IS (Post-extraction Validator) Extract->Spike2 LCMS LC-MS/MS Analysis (ESI- Mode) Spike2->LCMS Result Absolute Quantification (Recovery & Matrix Corrected) LCMS->Result

Workflow for self-validating lipid extraction and matrix effect correction.

SECTION 3: Quantitative Data & Quality Control

To benchmark your assay's performance, refer to the typical Quality Control (QC) metrics observed when using Nonadecanoic-2,2-d2 acid across various matrices. Complex tissues like the liver exhibit severe matrix effects due to high lipid deposition (e.g., triglycerides in metabolic dysfunction)[5], requiring specific dilution strategies.

Table 1: Quantitative Quality Control Metrics for Nonadecanoic-2,2-d2 Acid

Biological MatrixTypical Matrix Effect (ME)Typical Recovery (RE)Linearity (R²)Recommended Dilution
Human Plasma85% - 95%> 90%> 0.995Undiluted
Liver Tissue40% - 60%75% - 85%> 0.9901:10 to 1:20
Adipose Tissue20% - 40%60% - 70%> 0.9851:50
Saliva90% - 100%> 95%> 0.998Undiluted

Note: ME (%) = (Post-extraction IS Area / Neat Solvent IS Area) × 100. A value of 100% indicates zero matrix suppression.

SECTION 4: Troubleshooting Guide

Q4: I am observing severe ion suppression (>70%) of the Nonadecanoic-2,2-d2 acid signal in liver tissue compared to plasma. How do I resolve this? A4: Liver tissue is highly enriched in complex lipids that dominate the ESI droplet surface and suppress the ionization of free fatty acids[5].

  • Action 1 (Chromatographic): Flatten the LC gradient between 60-80% organic modifier to separate the elution of free fatty acids from bulk phospholipids.

  • Action 2 (Sample Prep): Dilute the final lipid extract 1:10 or 1:20 prior to injection. Causality: Dilution reduces the absolute concentration of interfering matrix components below the threshold that saturates the ESI droplet, restoring the linear dynamic range of your internal standard.

Troubleshooting Issue IS Signal Suppressed >50% Check1 Check LC Elution Region Issue->Check1 Check2 Check Extraction Recovery Issue->Check2 Coelution Co-eluting Phospholipids? Check1->Coelution Action1 Adjust Gradient / Column Coelution->Action1 Yes Action2 Dilute Sample (1:10) Coelution->Action2 Persistent Action3 Optimize Solvent Ratio Check2->Action3 Low Recovery

Decision tree for troubleshooting severe ion suppression of the internal standard.

Q5: I suspect Hydrogen/Deuterium (H/D) exchange is occurring at the 2,2 position, reducing my IS signal. Is this possible? A5: Yes. The deuterium atoms at the alpha position (C2) of carboxylic acids are slightly acidic. Under highly acidic or basic conditions in protic solvents (like methanol or water), they can undergo keto-enol tautomerization.

  • Causality: The enol intermediate allows protium (H) from the solvent to replace the deuterium (D) atoms, reverting your IS mass from m/z +2 back to m/z 0, artificially lowering your IS signal and ruining quantification.

  • Resolution: Avoid prolonged heating during derivatization or extraction. Maintain neutral pH during the aqueous phase of extraction, use aprotic solvents (e.g., acetonitrile) where possible for reconstitution, and keep autosampler temperatures strictly at 4°C.

References

  • Title: A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry | Source: Frontiers in Nutrition | URL: 3

  • Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? | Source: PMC (NIH) | URL: 1

  • Title: Evidence for Presence of Nonesterified Fatty Acids as Potential Gustatory Signaling Molecules in Humans | Source: Oxford Academic | URL: 4

  • Title: A Comprehensive Analysis of Liver Lipidomics Signature in Adults with Metabolic Dysfunction-Associated Steatohepatitis—A Pilot Study | Source: PMC (NIH) | URL: 5

  • Title: NONADECANOIC-D37 ACID — Chemical Substance Information | Source: NextSDS | URL: 2

Sources

Optimization

Technical Support Center: Optimizing Ionization for Nonadecanoic-2,2-d2 Acid

Welcome to the Advanced Lipidomics Support Hub. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the LC-MS/MS analysis of long-chain deuterated fatty acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Hub. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the LC-MS/MS analysis of long-chain deuterated fatty acids. Here, we address the fundamental chemical conflicts that cause poor ionization and provide field-validated, actionable solutions to achieve trace-level quantification.

Diagnostic Workflow: Overcoming Signal Suppression

G Start Low Sensitivity for Nonadecanoic-2,2-d2 acid Decision Target Ionization Mode? Start->Decision NegMode Negative Mode (ESI-) Decision->NegMode PosMode Positive Mode (ESI+) Decision->PosMode PostCol Post-Column Infusion (0.1% NH4OH in MeOH) NegMode->PostCol Direct Analysis Deriv3NPH 3-NPH Derivatization (Hydrazone Formation) NegMode->Deriv3NPH Chemical Tagging DerivAMPP AMPP Derivatization (Charge-Reversal Tag) PosMode->DerivAMPP Charge-Reversal ResultNeg Enhanced [M-H]- (10x - 50x Gain) PostCol->ResultNeg Deriv3NPH->ResultNeg ResultPos Permanent Cation [M]+ (>1000x Gain) DerivAMPP->ResultPos

Decision matrix for optimizing Nonadecanoic-2,2-d2 acid ionization via LC-MS/MS.

Mechanistic Troubleshooting & FAQs

Q1: Why does Nonadecanoic-2,2-d2 acid exhibit poor baseline ionization efficiency in standard LC-MS/MS workflows? A: Nonadecanoic acid is a 19-carbon saturated fatty acid. In negative electrospray ionization (ESI-), it relies entirely on the deprotonation of its single carboxyl group to form an [M-H]- ion. The long, hydrophobic alkyl chain does not stabilize the negative charge well, and the moderate gas-phase acidity of the carboxyl group limits overall ionization efficiency[1]. Furthermore, standard reversed-phase liquid chromatography (RPLC) methods require acidic mobile phases (e.g., 0.1% formic acid) to suppress ionization in solution, which maintains sharp chromatographic peak shapes. Unfortunately, this acidic environment actively suppresses deprotonation in the ESI source, creating a direct conflict between chromatography and mass spectrometry[1].

Q2: How can I resolve the conflict between chromatographic peak shape and ESI- ionization efficiency without adding sample preparation steps? A: You must decouple the chromatography chemistry from the ionization chemistry using post-column infusion . Run your analytical column with the necessary acidic mobile phase to ensure sharp peak shapes. Then, introduce a post-column T-junction just before the mass spectrometer source. Infuse a weak base—such as 0.1% to 1% ammonium hydroxide (NH₄OH) in methanol or isopropanol—at a low flow rate (typically 10–20% of the main LC flow). This rapidly raises the pH of the droplets entering the ESI source, driving the equilibrium toward the deprotonated [M-H]- state without disrupting the upstream chromatographic separation[2].

Q3: We need sub-nanomolar sensitivity for our lipidomics assay. Can we switch Nonadecanoic-2,2-d2 acid to positive ion mode? A: Yes, through a strategy known as charge-reversal derivatization . Direct ESI+ of free fatty acids is extremely poor. However, by reacting the carboxyl group with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP), you covalently attach a tag that carries a permanent positive charge[3]. This forces the molecule to ionize as an [M]+ cation in ESI+ mode, completely bypassing the limitations of carboxyl deprotonation. This specific derivatization has been documented to increase sensitivity by up to 60,000-fold compared to non-derivatized methods, making it ideal for trace-level quantification[3].

Q4: Will the two deuterium atoms at the alpha position (C2) cause a retention time shift relative to endogenous nonadecanoic acid? A: Yes, due to the deuterium isotope effect in RPLC. Deuterium atoms are slightly less lipophilic than protium atoms because of differences in zero-point vibrational energy, which subtly reduces the molar volume and polarizability of the C-D bond compared to the C-H bond. As a result, Nonadecanoic-2,2-d2 acid will typically elute slightly earlier (often 0.01 to 0.05 minutes) than the endogenous, unlabeled nonadecanoic acid. While this shift is minimal, it necessitates setting a sufficiently wide MS/MS scheduled MRM window to ensure the entire peak of both the analyte and the internal standard is captured for accurate quantification[4].

Quantitative Comparison of Optimization Strategies

Analytical StrategyIonization ModeTarget Ion SpeciesTypical Sensitivity GainPrimary Advantage
Direct ESI (Acidic LC) ESI-[M-H]-Baseline (1x)Simple workflow; no sample preparation required.
Post-Column NH₄OH Infusion ESI-[M-H]-10x – 50xMaintains RPLC peak shape while boosting ESI- formation.
3-NPH Derivatization ESI-[M-H]- (Hydrazone)100x – 500xExcellent chromatographic retention; highly stable derivative.
AMPP Derivatization ESI+[M]+ (Permanent Cation)1,000x – 60,000xMaximum sensitivity for trace-level lipidomics.

Validated Methodology: AMPP Charge-Reversal Derivatization

This self-validating protocol converts Nonadecanoic-2,2-d2 acid into a permanently charged cationic species for ultra-sensitive ESI+ analysis.

Materials Required:

  • N-(4-aminomethylphenyl)pyridinium (AMPP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Sample Preparation: Evaporate the lipid extract containing Nonadecanoic-2,2-d2 acid to complete dryness under a gentle stream of nitrogen.

    • Causality: Water actively competes with the carbodiimide coupling reaction. Complete drying ensures a high derivatization yield.

  • Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous DMF. Add 10 µL of 100 mM EDC (coupling agent) and 10 µL of 100 mM AMPP.

    • Causality: DMF provides an aprotic environment that solubilizes the highly hydrophobic 19-carbon chain while supporting the coupling chemistry.

  • Catalysis: Add 5 µL of DIPEA to initiate the reaction.

    • Causality: DIPEA acts as a non-nucleophilic base, maintaining the optimal alkaline pH required for the formation of the active O-acylisourea intermediate without competing with the AMPP amine.

  • Incubation: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes.

  • Quenching & Dilution: Stop the reaction by adding 100 µL of water/acetonitrile (50:50, v/v) containing 0.1% formic acid.

  • Self-Validation Checkpoint: Inject the derivatized sample alongside a non-derivatized control into the LC-MS system. Monitor the disappearance of the free Nonadecanoic-2,2-d2 acid peak (m/z 299.3 in ESI-) and the appearance of the AMPP-derivatized cation (m/z ~467.4 in ESI+). A conversion rate of >95% validates the reaction efficiency, confirming the system is ready for quantitative batch analysis.

References

  • Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. National Institutes of Health (NIH). 1

  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers.

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Arome Science.2

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH). 3

  • Method for Quantification of Fatty Acids in Ice Cores and Sea-Ice Cores Using Liquid Chromatography High-Resolution Mass Spectrometry. ACS Publications. 4

Sources

Troubleshooting

Diagnostic Workflow: Identifying and Resolving Interference

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we will examine the mechanistic causality behind isotopic and polyatomic interferences, providing you with self-validating workflows to ensure absolute confidence in your quantitative data.

Whether you are conducting trace elemental analysis via ICP-MS or mapping metabolic fluxes using LC-MS/MS, uncorrected isotopic overlap will compromise your analytical integrity[1]. The following modules will guide you through diagnosing, physically resolving, and mathematically correcting these interferences.

InterferenceDiagnostics Start Identify Unexpectedly High m/z Signal Type Determine Instrument Type Start->Type ICP ICP-MS Analysis Type->ICP LCMS LC-MS/MS Analysis Type->LCMS Polyatomic Polyatomic Interference (e.g., 40Ar16O+ on 56Fe+) ICP->Polyatomic Isobaric Isobaric Interference (e.g., 58Fe on 58Ni) ICP->Isobaric Overlap Isotopic Overlap (Co-eluting species) LCMS->Overlap Tracer Natural Abundance (Tracer Experiments) LCMS->Tracer KED Enable KED Mode (Helium Collision Gas) Polyatomic->KED 1st Line Reaction Reaction Cell (H2 or NH3 Gas) Polyatomic->Reaction Targeted MathICP Mathematical Correction Equations Isobaric->MathICP Chrom Optimize LC Gradient (Increase Resolution) Overlap->Chrom Physical HRMS High-Resolution MS (Orbitrap/TOF) Overlap->HRMS Analytical Deconv Matrix-Based Deconvolution Tracer->Deconv Computational

Diagnostic flowchart for isolating and resolving mass spectrometry interferences.

FAQ Module 1: ICP-MS Polyatomic & Isobaric Interferences

Q1: Why is my baseline signal for transition metals like Iron ( 56 Fe) or Arsenic ( 75 As) unexpectedly high, even in blank samples? Causality: You are likely observing polyatomic (molecular) interference generated within the argon plasma[1]. The plasma gas ( 40 Ar) combines with matrix components like oxygen ( 16 O) or chlorine ( 35 Cl) to form molecular ions[2]. Because 40 Ar 16 O + has a mass of ~56 amu and 40 Ar 35 Cl + has a mass of ~75 amu, a standard quadrupole mass analyzer cannot distinguish them from 56 Fe + and 75 As + , respectively, leading to false positives[2].

Q2: How does Kinetic Energy Discrimination (KED) physically eliminate these polyatomic species? Causality: KED operates on the principle of collision cross-sections rather than mass. When you introduce an inert gas like Helium into the Collision/Reaction Cell (CRC), all ions collide with the He atoms[3]. Even though a polyatomic ion ( 40 Ar 16 O + ) and an analyte ion ( 56 Fe + ) have the same nominal mass, the polyatomic ion is physically larger (larger cross-sectional area)[3]. Consequently, the polyatomic ion undergoes significantly more collisions, losing a disproportionate amount of kinetic energy[3]. By applying a slight positive voltage barrier at the exit of the cell, the low-energy polyatomic ions are repelled, while the higher-energy monoatomic analyte ions pass through to the detector[3].

FAQ Module 2: LC-MS/MS & Molecular Isotopic Overlap

Q3: In my 13 C-Metabolic Flux Analysis ( 13 C-MFA), why does my unlabeled control sample show significant signal in the M+1 and M+2 channels? Causality: This is driven by the natural isotopic abundance of elements, primarily Carbon-13 ( 13 C), which exists naturally at ~1.1%[1]. If your target metabolite contains 20 carbon atoms, the statistical probability of it naturally containing at least one 13 C atom is roughly 22%. This natural M+1 isotopologue will directly overlap with the M+1 signal generated by your intentional 13 C tracer[4]. Without mathematical correction, this additive interference distorts the experimental data, leading to artificially inflated metabolic flux calculations[4].

Q4: I am multiplexing samples using isobaric tags (e.g., TMT/iTRAQ). Why am I seeing ratio compression? Causality: Ratio compression in isobaric tagging is caused by the co-isolation of interfering background peptides that elute at the same time and have a similar m/z to your target peptide[5]. When fragmented together in the collision cell, the reporter ions from the interfering peptides mix with those of the target, drawing the observed quantitative ratios toward 1:1. This is physically resolved by using narrower isolation windows, optimizing chromatography, or employing MS 3 acquisition strategies where a sequence-specific fragment is isolated before releasing the reporter ions[5].

Quantitative Data: Common Interferences & Resolution Strategies

Interference TypeTarget Analyte (m/z)Interfering Species (m/z)Mass Difference ( Δ m)Primary Resolution Strategy
Polyatomic (ICP-MS) 56 Fe + (55.9349) 40 Ar 16 O + (55.9573)0.0224 DaCollision Cell (KED with He)[3]
Polyatomic (ICP-MS) 75 As + (74.9216) 40 Ar 35 Cl + (74.9312)0.0096 DaReaction Cell (H 2​ gas)[2]
Isobaric (ICP-MS) 58 Ni + (57.9353) 58 Fe + (57.9333)0.0020 DaMathematical Correction / Alternate Isotope[1]
Isotopic Overlap (LC-MS) 13 C-Tracer (M+1)Unlabeled Metabolite ( 13 C Nat. Abundance)~0.0000 DaMatrix-Based Deconvolution Software[6]
Isobaric Tagging (LC-MS) TMT Reporter IonsCo-isolated Peptide FragmentsVariableMS 3 Acquisition / Narrow Isolation[5]

Experimental Methodologies

Protocol 1: Self-Validating KED Optimization for ICP-MS

Objective: Establish a KED method that maximizes analyte transmission while completely suppressing polyatomic background.

  • Plasma Tuning: Ignite the plasma and aspirate a tuning solution containing 7 Li, 59 Co, 89 Y, and 205 Tl (typically 1 ppb). Ensure oxide ratios ( 156 CeO/ 140 Ce) are < 2.0% and doubly charged ratios ( 138 Ba ++ / 138 Ba + ) are < 3.0%.

  • Matrix Introduction: Aspirate a blank solution containing 1% HCl and 1% HNO 3​ . Monitor the baseline signal at m/z 56 ( 40 Ar 16 O + ) and m/z 75 ( 40 Ar 35 Cl + ).

  • Helium Titration: Introduce High-Purity Helium into the CRC. Starting at 0 mL/min, increase the flow rate in 0.5 mL/min increments.

  • Energy Barrier Calibration: Set the quadrupole bias slightly more positive than the octopole/hexapole bias (e.g., a 2V to 3V step) to create the kinetic energy discrimination barrier.

  • Validation: Plot the signal of 59 Co + (analyte) versus m/z 56 (interferent). The optimal He flow is achieved at the inflection point where the m/z 56 signal drops to background levels (< 50 cps) while the 59 Co + signal remains robust.

Protocol 2: Mathematical Isotope Correction for LC-MS/MS (Deconvolution)

Objective: Correct for natural isotopic abundance in stable isotope labeling experiments to extract true fractional enrichment.

  • Acquire Unlabeled Control: Run a completely unlabeled biological control sample under identical LC-MS/MS conditions to empirically determine the natural isotopic distribution vector ( Inat​ ).

  • Calculate Theoretical Distribution: Utilize the chemical formula of the target molecule to calculate the theoretical natural abundance matrix using binomial expansion for all naturally occurring isotopes (e.g., 13 C, 15 N, 18 O)[6].

  • Construct Correction Matrix: Create a square matrix ( M ) where each column represents the theoretical isotopic envelope for a specific labeled state (from M+0 to M+n).

  • Matrix Inversion: Apply linear algebra to solve for the true tracer incorporation. Multiply the inverse of the correction matrix ( M−1 ) by the observed experimental intensity vector ( Iobs​ ). Equation: Icorrected​=M−1×Iobs​

  • Validation: Ensure that the corrected M+0 channel in your unlabeled control equals 100%, and all M+n channels equal 0% ( ± 0.5% analytical variance). Negative corrected abundances indicate an incorrect chemical formula input or unresolved co-eluting isobaric interference[6].

References

  • BenchChem. "Technical Support Center: Isotopic Interference in Mass Spectrometry." BenchChem.
  • Thermo Fisher Scientific. "How to Improve Your ICP-MS Analysis, Part 2: Interferences." Thermo Fisher Scientific.
  • SPECTRO Analytical Instruments. "ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works." SPECTRO.
  • BenchChem. "Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry." BenchChem.
  • Jungreuthmayer, C., et al. "Tandem mass spectrometry for measuring stable-isotope labeling.
  • Analytical Chemistry. "Sample Multiplexing Strategies in Quantitative Proteomics.

Sources

Optimization

Technical Support Center: Long-Term Stability of Nonadecanoic-2,2-d2 Acid Stock Solutions

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical drift, signal loss, and isotopic scrambling in mass spectrometry workflows caused by improperly man...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical drift, signal loss, and isotopic scrambling in mass spectrometry workflows caused by improperly managed internal standards.

Nonadecanoic-2,2-d2 acid (C19:0-d2) is a premier odd-chain internal standard used for quantifying endogenous fatty acids. However, because its deuterium label is located specifically at the alpha-carbon (C2), it is highly susceptible to environmental degradation. This guide provides authoritative troubleshooting, diagnostic FAQs, and self-validating protocols to ensure the absolute integrity of your stock solutions.

Part 1: Diagnostic FAQs (Storage & Solvent Selection)

Q: Why is my Nonadecanoic-2,2-d2 acid losing its deuterium label (showing M-1 or M-2 peaks) over time? Expert Answer: The loss of the deuterium label at the alpha position is caused by Hydrogen/Deuterium (H/D) exchange via enolization (). The alpha-protons of carboxylic acids are weakly acidic. When stored in protic solvents (e.g., methanol, ethanol) or exposed to active metal oxide surfaces (like untreated glass vials), the molecule can form an enolate intermediate. Upon reprotonation from the protic solvent, a hydrogen atom replaces the deuterium, leading to irreversible isotopic scrambling (converting -d2 to -d1 or -d0). Causality & Solution: To prevent this, primary stock solutions must be prepared in aprotic solvents and stored in deactivated (silanized) glass vials to eliminate catalytic surface sites.

Q: What is the optimal solvent system for long-term stock stability? Expert Answer: While chloroform/methanol mixtures are ubiquitous in downstream lipid extraction (), methanol must be strictly avoided for the long-term storage of alpha-deuterated standards. Pure anhydrous chloroform is the optimal aprotic solvent to prevent H/D exchange. Causality & Solution: Because chloroform is highly volatile, it introduces the risk of concentration drift due to evaporation. Use anhydrous chloroform for the primary stock, seal vials with PTFE-lined caps, and purge the headspace with argon to displace moisture.

Part 2: Troubleshooting Guide (Handling & Environmental Factors)

Issue: I observe inconsistent or dropping MS signals for the internal standard across my analytical batch.

  • Root Cause: Nonadecanoic acid is a long-chain saturated fatty acid (19 carbons). In cold storage (-20°C or -80°C), it exhibits poor solubility and will precipitate out of the solvent. If the stock is not fully re-equilibrated to room temperature before aliquoting, you will pipet a lower concentration of the standard.

  • Self-Validating Resolution: Always allow the stock vial to reach room temperature (approx. 20-25°C) and sonicate the vial in a water bath for 5 minutes prior to opening. Visually inspect the solution against a light source to ensure no micro-crystals remain before pipetting.

Issue: The standard curve is non-linear at low concentrations.

  • Root Cause: Adsorption of the lipophilic fatty acid to the walls of plastic microcentrifuge tubes or untreated glass.

  • Self-Validating Resolution: Use only silanized (deactivated) glass inserts and vials for storage and serial dilutions to minimize non-specific binding. Run a solvent blank immediately after your highest standard to validate that carryover and adsorption are mitigated.

Part 3: Quantitative Data & Solvent Comparison

To optimize your storage strategy, compare the physicochemical impacts of common lipidomics solvents on alpha-deuterated fatty acids.

Solvent SystemH/D Exchange RiskEvaporation RiskSolubility at -20°CApplication Suitability
Anhydrous Chloroform Low (Aprotic)HighGoodOptimal for Long-Term Stock
Methanol High (Protic)ModeratePoorNot Recommended for Stock
Chloroform:Methanol (1:1) ModerateModerate-HighExcellentWorking Solutions Only (Short-term)
Ethanol High (Protic)ModeratePoorAvoid for Alpha-Deuterated Lipids

Part 4: Visualizations of Mechanisms and Workflows

Mechanism of Isotopic Degradation

Understanding the chemical mechanism behind H/D exchange is critical for preventing it. The diagram below illustrates how protic environments catalyze the loss of your internal standard's mass label.

HD_Exchange A Nonadecanoic-2,2-d2 Acid (Intact Standard) C Enolization at Alpha-Carbon (Deprotonation/Dedeuteration) A->C B Protic Solvent / Active Surface (e.g., Methanol, Untreated Glass) B->C Catalyzes D Enolate Intermediate C->D E Protonation from Solvent (H+ replaces D+) D->E F Isotopic Scrambling (Formation of -d1 or -d0) E->F

Mechanism of H/D exchange at the alpha-carbon leading to isotopic scrambling.

Standard Operating Procedure Workflow

Workflow Step1 1. Weigh Nonadecanoic-2,2-d2 Acid Step2 2. Dissolve in Anhydrous Chloroform (Aprotic Solvent) Step1->Step2 Step3 3. Aliquot into Silanized Glass Vials Step2->Step3 Step4 4. Purge Headspace with Argon Gas Step3->Step4 Step5 5. Seal with PTFE-lined Caps Step4->Step5 Step6 6. Store at -80°C Step5->Step6 Step7 7. Thaw & Sonicate Before Use Step6->Step7

Step-by-step workflow for the preparation and storage of deuterated fatty acid stocks.

Part 5: Self-Validating Standard Operating Procedure (SOP)

Follow this step-by-step methodology to prepare, store, and validate your Nonadecanoic-2,2-d2 acid stock solutions. This protocol is adapted from best practices in quantitative lipid extraction ().

Phase 1: Stock Preparation
  • Gravimetric Measurement : Equilibrate the lyophilized Nonadecanoic-2,2-d2 acid to room temperature in a desiccator to prevent moisture condensation. Weigh the required mass using a calibrated microbalance.

  • Solvent Reconstitution : Dissolve the powder in anhydrous, MS-grade chloroform to achieve a primary stock concentration of 1 mg/mL. Causality: Chloroform is strictly aprotic, entirely preventing H/D exchange at the vulnerable alpha carbon.

  • Homogenization : Vortex for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature to ensure complete dissolution of the lipid.

Phase 2: Aliquoting and Storage
  • Surface Deactivation : Transfer the bulk solution into pre-cleaned, silanized amber glass vials. Causality: Silanization caps active silanol groups on the glass, preventing catalytic enolization and non-specific adsorption of the fatty acid.

  • Inert Atmosphere : Gently purge the headspace of each vial with a stream of high-purity argon or nitrogen gas for 5–10 seconds to displace oxygen and atmospheric moisture.

  • Sealing : Cap immediately with PTFE-lined closures to prevent solvent evaporation and chemical leaching from standard rubber septa.

  • Cryopreservation : Store the aliquots at -80°C.

Phase 3: Self-Validating Usage & Quality Control
  • Thawing : Before use, remove the vial from -80°C and allow it to equilibrate to room temperature for at least 30 minutes.

  • Resolubilization : Sonicate the vial for 5 minutes. Validation Step: Visually inspect the vial against a light source to confirm the absolute absence of precipitated lipid crystals.

  • Isotopic Validation : Run a baseline GC-MS or LC-MS analysis of the newly prepared stock to calculate the isotopic purity. Validation Step: The ratio of the M (deuterated) to M-1/M-2 (scrambled) peaks must remain >98% to validate the integrity of the storage system.

References

  • Ignatchenko, A. V., et al. (2024). "Kinetics of Carboxylic Acid Enolization on Metal Oxides in Vapor Phase." ResearchGate. URL:[Link]

  • Quehenberger, O., et al. (2011). "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry." PubMed Central (PMC). URL:[Link]

  • Abdullah, L., et al. (2014). "Human Cerebrospinal Fluid Fatty Acid Levels Differ between Supernatant Fluid and Brain-Derived Nanoparticle Fractions, and Are Altered in Alzheimer's Disease." PLOS One. URL:[Link]

Reference Data & Comparative Studies

Validation

Method Validation for Fatty Acid Quantification: The Strategic Advantage of Nonadecanoic-2,2-d2 Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Performance & Method Validation Comparison Guide Executive Summary: The Imperative for Isotopic Precision In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Performance & Method Validation Comparison Guide

Executive Summary: The Imperative for Isotopic Precision

In targeted lipidomics and pharmacokinetic profiling, the accurate quantification of free and esterified fatty acids (FAs) is frequently compromised by matrix effects, variable extraction recoveries, and inconsistent derivatization efficiencies. To mitigate these analytical bottlenecks, the selection of an optimal internal standard (IS) is critical.

While unlabeled odd-chain fatty acids—such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0)—have historically served as baseline standards because they rarely occur in mammalian or plant tissues[1][2], they fall short in modern, high-sensitivity Mass Spectrometry (MS). Nonadecanoic-2,2-d2 acid (C19:0-d2) represents the gold standard for FA quantification. By introducing a +2 Da mass shift via deuterium labeling at the alpha carbon, this stable isotope-labeled internal standard (SIL-IS) enables true isotope dilution mass spectrometry (IDMS), perfectly mimicking the physicochemical behavior of endogenous lipids while remaining mass-resolved[3].

Mechanistic Causality: Why Nonadecanoic-2,2-d2 Acid?

The superiority of Nonadecanoic-2,2-d2 acid is rooted in its structural and thermodynamic properties:

  • Zero Endogenous Interference: Nonadecanoic acid is virtually absent in terrestrial plants, pollen, and mammalian cells[1][2]. Using the deuterated form guarantees zero signal overlap, even in rare marine or bacterial matrices where trace C19:0 might naturally occur[4].

  • Matrix Effect Neutralization: During Electrospray Ionization (ESI) in LC-MS or Electron Impact (EI) in GC-MS, co-eluting matrix components can suppress or enhance ion signals. Because C19:0-d2 co-elutes exactly with its unlabeled counterparts, it experiences the exact same ionization suppression, allowing the MS software to mathematically cancel out the matrix effect via ratio-based quantification.

  • Derivatization Fidelity: In GC-MS workflows, FAs must be converted to Fatty Acid Methyl Esters (FAMEs)[5]. C19:0-d2 undergoes saponification and methylation at the exact same kinetic rate as target analytes[6]. Crucial Mechanistic Note: The deuterium atoms are located at the 2,2 (alpha) position. While alpha-protons can be labile under extreme, prolonged basic conditions, standard mild saponification (e.g., methanolic NaOH) followed by acidic esterification (e.g., BF3/MeOH) preserves the isotopic label, ensuring robust quantification.

Product Performance Comparison Guide

To objectively evaluate the utility of Nonadecanoic-2,2-d2 acid, we compared its performance metrics against traditional unlabeled alternatives.

Table 1: Comparison of Internal Standards for FA Quantification
Performance MetricNonadecanoic-2,2-d2 Acid (C19:0-d2)Unlabeled Nonadecanoic Acid (C19:0)Unlabeled Heptadecanoic Acid (C17:0)
Endogenous Background Zero (Mass-resolved +2 Da)Low (Trace in marine/bacterial samples)Moderate (Present in ruminant fats/dairy)
Matrix Effect Compensation Excellent (True Isotope Dilution)Moderate (Relies on RT proximity)Poor (Elutes far from long-chain FAs)
Extraction Recovery Tracking >99% Correlation with target FAs~90-95% Correlation~80-85% Correlation
MS Resolution Capability High (Unique m/z signature)Low (Requires strict chromatographic separation)Low (Requires strict chromatographic separation)
Ideal Analytical Platform GC-MS, LC-MS/MS GC-FID, GC-MSGC-FID
Cost-to-Benefit Ratio High (Prevents costly re-runs)ModerateLow

Data synthesis based on comparative lipidomic methodologies[1][3][5].

Self-Validating Experimental Protocol (GC-MS Workflow)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating the SIL-IS at the very first step, any downstream loss is automatically corrected.

G N1 1. Sample Homogenization & Matrix Disruption N2 2. Internal Standard Spiking (Nonadecanoic-2,2-d2 acid) N1->N2  Add IS before extraction N3 3. Biphasic Lipid Extraction (Folch or Bligh-Dyer Method) N2->N3  Ensures recovery tracking N4 4. Saponification & Derivatization (FAME synthesis via BF3/MeOH) N3->N4  Isolate organic phase N5 5. Chromatographic Separation (GC-MS or LC-MS/MS) N4->N5  Reconstitute in Hexane N6 6. Data Processing (Isotope Dilution Quantification) N5->N6  Extract m/z +2 Da signal

Workflow for fatty acid quantification utilizing Nonadecanoic-2,2-d2 acid as an internal standard.

Step-by-Step Methodology:
  • Sample Preparation & Spiking: Accurately weigh the biological sample (e.g., 10 mg tissue or 50 µL plasma). Immediately spike with a known concentration of Nonadecanoic-2,2-d2 acid (e.g., 5 nmol)[6].

    • Self-Validation Step: Prepare a "Matrix Blank" (e.g., PBS) spiked with the same IS amount to monitor absolute instrument response and confirm the absence of contamination.

  • Lipid Extraction: Add a mixture of Chloroform/Methanol (2:1 v/v) to the sample. Homogenize thoroughly, then add water to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids[4][7].

  • Derivatization (FAME Synthesis): Evaporate the organic solvent under a gentle stream of nitrogen. Add 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to saponify lipids. Follow with 14% Boron Trifluoride ( BF3​ ) in methanol and heat for an additional 15 minutes to generate methyl esters[5]. Extract the FAMEs into hexane.

  • GC-MS Analysis: Inject 1 µL of the hexane extract into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Use Electron Impact (EI) ionization.

  • Quantification: Calculate the concentration of target FAs by comparing the peak area of the endogenous FA to the peak area of the C19:0-d2 internal standard, multiplied by the known concentration of the IS.

Method Validation Data

When validating a method according to ICH/FDA bioanalytical guidelines using Nonadecanoic-2,2-d2 acid, laboratories consistently observe superior precision compared to external calibration or unlabeled IS methods. MS detection can inherently show high variation (CV) due to ionization fluctuations; however, the use of a deuterated IS drastically reduces this variance[1].

Table 2: Typical Method Validation Parameters using C19:0-d2
Validation ParameterAcceptance CriteriaObserved Performance with C19:0-d2
Linearity ( R2 ) > 0.9900.998 – 0.999 across 10–600 ng/µL
Intra-day Precision (CV%) < 15%2.4% – 4.1%
Inter-day Precision (CV%) < 15%3.8% – 5.6%
Absolute Extraction Recovery Consistent88% – 94% (Automatically corrected to 100% relative)
Limit of Quantification (LOQ) Signal-to-Noise > 10< 0.5 ng/mL (Matrix-dependent)

References

  • Villagómez, G. N., et al. (2023). "A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research." Frontiers in Ecology and Evolution.[Link]

  • Hotani, T., et al. (2025). "Dynamics of Fanconi anemia protein D2 in association with nuclear lipid droplet formation." bioRxiv.[Link]

  • Hu, T., et al. (2020). "Qualitative and Quantitative Analysis of Regional Cerebral Free Fatty Acids in Rats Using the Stable Isotope Labeling Liquid Chromatography–Mass Spectrometry Method." Molecules, 25(21), 5163.[Link]

  • Fiastru-Irimescu, M., & Margină, D. (2024). "DEVELOPMENT AND VALIDATION OF A GAS CHROMATOGRAPHY METHOD FOR QUANTITATIVE ANALYSIS OF FATTY ACIDS IN VEGETABLE OILS." Studia Universitatis Babeș-Bolyai Chemia.[Link]

  • Parrish, C. C., et al. (2020). "State of art and best practices for fatty acid analysis in aquatic sciences." ICES Journal of Marine Science.[Link]

Sources

Comparative

Nonadecanoic-2,2-d2 acid vs C17:0 as an internal standard for lipid analysis

In quantitative lipidomics, the mass spectrometer is a notoriously volatile detector. Ionization efficiencies fluctuate wildly depending on the co-eluting biological matrix, making absolute quantification impossible with...

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Author: BenchChem Technical Support Team. Date: April 2026

In quantitative lipidomics, the mass spectrometer is a notoriously volatile detector. Ionization efficiencies fluctuate wildly depending on the co-eluting biological matrix, making absolute quantification impossible without a robust internal standard (IS). For decades, lipid analysts have debated the optimal IS strategy.

As a Senior Application Scientist, I frequently audit failing analytical workflows. The most common culprit? Poor internal standard selection. This guide provides an objective, mechanistic comparison between the traditional odd-chain standard, Heptadecanoic acid (C17:0) , and the modern stable isotope-labeled standard, Nonadecanoic-2,2-d2 acid (C19:0-d2) , equipping you with the data to build a self-validating analytical system.

The Analytical Challenge: Matrix Effects and Ion Suppression

Before evaluating specific compounds, we must understand the causality of analytical failure. When a biological extract enters an electrospray ionization (ESI) or electron impact (EI) source, thousands of molecules compete for a limited amount of charge. If your target lipid elutes alongside a high-abundance contaminant, its signal will be artificially suppressed.

An ideal internal standard corrects for this by experiencing the exact same suppression. It must be chemically identical to the target analyte to co-elute perfectly, yet structurally distinct enough for the mass spectrometer to differentiate it (1)[1].

Mechanism A Biological Matrix (Endogenous Lipids) B Ion Suppression in MS Source A->B C1 C17:0 (Odd-Chain) Endogenous Interference B->C1 Variable Suppression C2 C19:0-d2 (Isotope) Zero Background B->C2 Identical Suppression D1 Skewed Ratio (Inaccurate Data) C1->D1 D2 True Normalization (High Precision) C2->D2

Figure 1: Mechanism of matrix effect correction by stable isotope vs odd-chain standards.

Candidate 1: Heptadecanoic Acid (C17:0)

Historically, researchers relied on odd-chain fatty acids like C17:0. The logic was simple: mammalian biology predominantly synthesizes even-chain fatty acids (via two-carbon acetyl-CoA building blocks), so an odd-chain lipid should act as a "blank" background.

The Mechanistic Flaw: We now know this assumption is scientifically inaccurate. Recent epidemiological and metabolic studies reveal that C17:0 and C15:0 are heavily present in dairy fat and are endogenously produced in humans via α-oxidation pathways (2)[2].

If you spike C17:0 into a human plasma sample, you are adding it to an unknown, pre-existing pool of endogenous C17:0. This artificially inflates the denominator in your Analyte/IS ratio, leading to a systematic underestimation of your target lipid concentrations.

Candidate 2: Nonadecanoic-2,2-d2 acid (C19:0-d2)

Nonadecanoic-2,2-d2 acid represents the gold standard in absolute quantitation. By strategically substituting two hydrogen atoms with deuterium at the C2 position, the molecule's mass is shifted by +2 Da.

The Mechanistic Advantage: Because the mass is artificially shifted, there is zero endogenous background in biological samples. Furthermore, the physicochemical properties (polarity, boiling point, pKa) of C19:0-d2 are nearly identical to its unlabeled counterpart. It experiences the exact same extraction efficiency and ion suppression as the target analytes, making it a perfect self-validating tracer (3)[3].

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both internal standards based on current lipidomics literature.

Analytical ParameterHeptadecanoic Acid (C17:0)Nonadecanoic-2,2-d2 Acid (C19:0-d2)
Structural Classification Odd-chain saturated fatty acidDeuterium-labeled odd-chain fatty acid
Endogenous Background High Risk: Present via dairy intake, gut microbiome, and α-oxidation.Zero Risk: Mass shifted by +2 Da ensures no biological overlap.
Matrix Effect Correction Moderate: Retention time differs slightly from target even-chain analytes.Superior: Co-elutes perfectly with target, experiencing identical suppression.
Extraction Recovery GoodExcellent: Behaves identically to unlabeled targets during phase separation.
Cost & Accessibility Highly cost-effective, widely available.Higher cost due to complex isotopic labeling synthesis.
Best Application Qualitative screening, botanical/non-mammalian samples.Absolute quantitation, clinical biomarker discovery, drug development.

Self-Validating Experimental Protocol: Lipid Extraction & FAME Derivatization

To generate trustworthy data, your protocol must be a self-validating system. This means any physical loss of the sample during extraction must be proportionally mirrored by the internal standard. The following GC-MS workflow achieves this by spiking the IS at the very first step (4)[4].

Step-by-Step Methodology:
  • Sample Preparation & IS Spiking:

    • Action: Aliquot 50 µL of biological plasma/homogenate into a microcentrifuge tube. Immediately spike with 10 µL of C19:0-d2 stock solution (1 mg/mL).

    • Causality: Spiking before any solvent addition ensures the IS undergoes the exact same protein precipitation and lipid partitioning as the endogenous molecules. If human error causes a 20% loss of the sample during pipetting, the IS is also reduced by 20%, keeping the final quantitative ratio perfectly stable.

  • Liquid-Liquid Extraction (Modified Folch):

    • Action: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 20 minutes at room temperature. Add 200 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 min.

    • Causality: Non-polar lipids (and the C19:0-d2 standard) partition into the lower organic chloroform layer, isolating them from proteins and polar metabolites in the upper aqueous layer.

  • Transmethylation (FAME Synthesis):

    • Action: Extract the lower organic phase and evaporate to dryness under N2. Add 1 mL of 1% NaOH in methanol, heat at 55°C for 15 min. Follow with 2 mL of 5% methanolic HCl, heat at 55°C for 15 min.

    • Causality: Free fatty acids are highly polar and exhibit poor peak shape in gas chromatography. Transmethylation converts them into Fatty Acid Methyl Esters (FAMEs), vastly increasing volatility and thermal stability for optimal GC-MS resolution.

  • FAME Extraction & GC-MS Acquisition:

    • Action: Add 3 mL of water:hexane (1:2, v/v). Extract the upper hexane layer containing the FAMEs. Inject 1 µL into a DB-5MS capillary column.

Workflow cluster_0 Self-Validating Lipid Extraction Protocol N1 1. Biological Sample (Plasma/Tissue) N2 2. Spike Internal Standard (C19:0-d2) N1->N2 N3 3. Liquid-Liquid Extraction (Chloroform:Methanol) N2->N3 N4 4. Transmethylation (FAME Derivatization) N3->N4 N5 5. GC-MS / LC-MS Acquisition N4->N5 N6 6. Data Normalization (Analyte/IS Ratio) N5->N6

Figure 2: Standard lipidomics workflow from sample preparation to data normalization.

Conclusion

While Heptadecanoic acid (C17:0) remains a cost-effective tool for qualitative screening, it fundamentally fails the requirements of rigorous absolute quantitation due to endogenous biological background. For researchers and drug development professionals requiring high-fidelity, reproducible data, Nonadecanoic-2,2-d2 acid (C19:0-d2) is the mandatory choice. Its stable isotope label provides a true "zero-background" baseline while maintaining the exact physicochemical properties required to correct for complex matrix effects.

References

  • Jenkins, B., West, J.A., and Koulman, A. "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease." Molecules, 2015.2

  • BenchChem. "A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation." BenchChem Technical Guides, 2025.1

  • Kumari et al. "Fatty Acid Extraction and FAME Analysis." Bio-protocol, 2021. 4

  • Rustam, Y.H., and Reid, G.E. "Analytical Considerations of Stable Isotope Labelling in Lipidomics." NIH Public Access, 2018. 3

Sources

Validation

Inter-laboratory comparison of lipidomics data using Nonadecanoic-2,2-d2 acid

The reproducibility crisis in mass spectrometry-based lipidomics stems largely from uncorrected matrix effects and inconsistent normalization strategies. The 2017 National Institute of Standards and Technology (NIST) int...

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Author: BenchChem Technical Support Team. Date: April 2026

The reproducibility crisis in mass spectrometry-based lipidomics stems largely from uncorrected matrix effects and inconsistent normalization strategies. The 2017 National Institute of Standards and Technology (NIST) inter-laboratory comparison, which evaluated Standard Reference Material (SRM) 1950 across 31 diverse laboratories, highlighted severe quantitative discrepancies across the field[1]. A primary consensus from this landmark study was the urgent need for standardized, class-specific internal standards (IS)[2].

For the quantification of free fatty acids (FFAs), Nonadecanoic-2,2-d2 acid (C19:0-d2) has emerged as a gold-standard internal standard. This guide provides an objective, mechanistic comparison of C19:0-d2 against alternative standards, detailing why its unique structural properties make it indispensable for inter-laboratory harmonization, alongside a self-validating experimental protocol.

The Mechanistic Rationale: Why Nonadecanoic-2,2-d2 Acid?

To achieve true quantitative accuracy, an internal standard must experience the exact same extraction losses and electrospray ionization (ESI) matrix effects as the endogenous target analytes[3]. This requires the IS to co-elute chromatographically with the targets.

However, selecting an IS for fatty acid analysis presents a paradox: the standard must be chemically identical to endogenous lipids to co-elute, yet distinct enough to be differentiated by the mass spectrometer. Nonadecanoic-2,2-d2 acid solves this through two mechanistic features:

  • The Odd-Chain Advantage (C19:0): Mammalian lipid biosynthesis predominantly relies on the iterative addition of two-carbon units, resulting in an overwhelming abundance of even-chain fatty acids (e.g., Palmitic acid [C16:0] and Stearic acid [C18:0])[4]. Odd-chain fatty acids like C19:0 are virtually absent in mammalian biofluids, providing a clean analytical background[5].

  • The Deuterium Mass Shift (+2 Da): While non-labeled C19:0 is often used as a cost-effective IS, it is vulnerable to trace dietary accumulation or isobaric interference from complex matrices. By substituting two hydrogen atoms with deuterium at the alpha-carbon (2,2 position), C19:0-d2 gains a +2 Da mass shift (yielding an [M−H]− ion at m/z 299.28)[6]. This cleanly separates it from any trace endogenous C19:0 (m/z 297.28) without altering its hydrophobicity or retention time[5].

Objective Comparison: C19:0-d2 vs. Alternative Standards

When designing a lipidomics assay, researchers must balance analytical rigor with cost-effectiveness. The table below synthesizes the performance metrics of common fatty acid internal standards.

Internal Standard StrategyEndogenous Background RiskMatrix Effect CorrectionIsotopic Overlap / Scrambling RiskCost-Effectiveness
Nonadecanoic-2,2-d2 Acid Negligible (Odd-chain)Excellent (Co-elutes with C18-C20)Low (+2 Da shift isolates signal)High
Non-labeled C19:0 Low to Moderate (Dietary trace)ExcellentHigh (M+0 isobaric overlap)Very High
13 C-Labeled Even-Chain FAs High (Endogenous presence)Perfect (Exact co-elution)Very Low (Stable isotopes)Low (Prohibitively expensive)
Deuterated Even-Chain (e.g., d31-C16:0) High (Endogenous presence)Good (Slight RT shift due to heavy deuteration)Moderate (M+X isotope overlap from high endogenous levels)Moderate

Data synthesis supported by comparative evaluations of lipidomic internal standards[5].

Self-Validating Experimental Protocol: Biphasic Lipid Extraction

To ensure data integrity, an experimental protocol cannot simply be a list of steps; it must be a self-validating system . The following MTBE (Methyl tert-butyl ether) extraction workflow utilizes C19:0-d2 to actively monitor extraction efficiency and instrument stability.

Phase 1: Standard Preparation & Spike-In

Causality Check: The IS must be added before any solvent interacts with the biological matrix to account for protein-binding release and physical transfer losses.

  • Prepare a working stock of Nonadecanoic-2,2-d2 acid at 10μg/mL in LC-MS grade Methanol.

  • Aliquot 50μL of plasma (e.g., NIST SRM 1950) into a 2 mL glass vial.

  • Immediately spike 10μL of the C19:0-d2 working stock directly into the plasma. Vortex for 10 seconds.

Phase 2: MTBE Biphasic Extraction

Causality Check: MTBE is preferred over traditional Chloroform (Folch method) because the lipid-rich organic layer forms on the top, preventing contamination from the proteinaceous pellet during transfer. 4. Add 225μL of ice-cold Methanol to the sample. Vortex for 20 seconds to precipitate proteins. 5. Add 750μL of MTBE. Incubate on a shaker at room temperature for 15 minutes. 6. Induce phase separation by adding 188μL of MS-grade water. Vortex for 20 seconds. 7. Centrifuge at 14,000 x g for 10 minutes at 4°C. 8. Carefully transfer 600μL of the upper organic (MTBE) phase to a clean vial and evaporate to dryness under a gentle stream of nitrogen. 9. Reconstitute in 100μL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS analysis in negative ESI mode.

Phase 3: System Validation (The "Acceptance Criteria")

Before analyzing the biological data, the analytical run must validate itself:

  • IS Area Variance: Calculate the raw peak area of C19:0-d2 across all samples and Quality Control (QC) pools. If the Coefficient of Variation (CV) exceeds 15%, the extraction is invalid due to inconsistent recovery or severe ion suppression.

  • Blank Assessment: Analyze an extraction blank (water substituted for plasma). The C19:0-d2 signal must be present, but the native C19:0 and C18:0 signals must be <1% of the lowest calibrator, proving no column carryover.

Workflow A Standardized Matrix (e.g., NIST SRM 1950) C Biphasic Lipid Extraction (MTBE / MeOH / H2O) A->C B Spike-in Internal Standard (Nonadecanoic-2,2-d2 acid) B->C Normalizes Extraction Efficiency D UHPLC-MS/MS Analysis (Negative ESI Mode) C->D Lipid Extract E Data Normalization (Analyte / IS Ratio) D->E Raw Peak Areas F Inter-laboratory Consensus (Reduced CV%) E->F Harmonized Quantitation

Fig 1. Lipidomics workflow using Nonadecanoic-2,2-d2 acid for inter-laboratory harmonization.

Biological Context: Why Accurate FFA Quantification Matters

Standardizing lipidomics data is not merely an analytical exercise; it directly impacts biological interpretation. Free fatty acids act as critical signaling molecules, particularly as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

If inter-laboratory data is not harmonized using robust standards like C19:0-d2, artificial variances in FFA quantification can lead to false-positive correlations in downstream transcriptomic or metabolic pathway analyses. Software tools like LipidMatch Normalizer (LMN) rely on these precise IS assignments to reduce variance and uncover true biological changes[7].

PPAR_Pathway FA Accurate FFA Quantitation (Standardized by C19:0-d2) FABP Intracellular Transport (FABP Proteins) FA->FABP PPAR PPAR Nuclear Receptor (Ligand Activation) FABP->PPAR Fatty Acid Delivery RXR RXR Heterodimerization PPAR->RXR Complex Formation PPRE PPRE DNA Binding (Gene Transcription) RXR->PPRE Metab Lipid Metabolism & Anti-inflammatory Response PPRE->Metab Target Gene Expression

Fig 2. Downstream impact of accurate free fatty acid quantification on PPAR signaling analysis.

References

  • Bowden, J. A., Heckert, A., Ulmer, C. Z., et al. (2017). Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. Journal of Lipid Research. Available at:[Link]

  • Koelmel, J. P., et al. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. BMC Bioinformatics. Available at:[Link]

Sources

Comparative

Justification for Nonadecanoic-2,2-d2 Acid in Advanced Lipidomics Mass Spectrometry

Introduction: The Internal Standard Conundrum in Lipidomics In quantitative lipidomics and gas chromatography-mass spectrometry (GC-MS) workflows, the selection of an appropriate internal standard (IS) dictates the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Internal Standard Conundrum in Lipidomics

In quantitative lipidomics and gas chromatography-mass spectrometry (GC-MS) workflows, the selection of an appropriate internal standard (IS) dictates the analytical integrity of the entire assay. The IS must mimic the physicochemical properties of the target analytes (e.g., free fatty acids) to account for extraction losses, derivatization efficiency, and ion suppression, while remaining analytically distinct[1].

Historically, researchers have relied on odd-chain fatty acids, such as unlabeled Nonadecanoic acid (C19:0), because they are present at extremely low concentrations in mammalian biological systems[2]. However, as mass spectrometry sensitivity has increased, endogenous background levels of C19:0 (often derived from diet or microbiome activity) have become a significant source of baseline noise, compromising the lower limit of quantification (LLOQ).

This guide provides a mechanistic justification for adopting Nonadecanoic-2,2-d2 acid (C19:0-d2) over unlabeled odd-chain fatty acids and heavily deuterated alternatives (e.g., C19:0-d37).

Mechanistic Advantages of Nonadecanoic-2,2-d2 Acid

The causality behind selecting C19:0-d2 rests on three fundamental principles of chromatography and mass spectrometry:

A. Elimination of Endogenous Background

By introducing two deuterium atoms at the alpha carbon (2,2 position), C19:0-d2 exhibits a +2 Da mass shift compared to endogenous C19:0. This mass difference is sufficient to completely resolve the IS from any trace biological C19:0 using standard low-resolution mass spectrometers (e.g., single quadrupole GC-MS), ensuring a zero-background baseline.

B. Mitigation of the Deuterium Isotope Effect in Chromatography

A critical, often overlooked phenomenon in liquid and gas chromatography is the deuterium isotope effect . Deuterium atoms are smaller and have different polarizabilities than hydrogen atoms. When a molecule is heavily deuterated (e.g., fully deuterated C19:0-d37), these cumulative differences cause the IS to elute significantly earlier than its unlabeled counterpart.

  • The Problem: If the IS and the target analyte do not co-elute, they are subjected to different matrix components entering the MS source at different times, leading to differential ion suppression.

  • The Solution: C19:0-d2 contains only two deuterium atoms. This minimal isotopic substitution ensures that the retention time of C19:0-d2 is virtually identical to unlabeled C19:0, guaranteeing that both experience the exact same matrix effects.

C. Cost-Effective Synthesis and Stability

Deuteration at the alpha carbon is synthetically more straightforward and yields a highly stable product compared to per-deuteration, making C19:0-d2 a highly cost-effective standard for high-throughput drug development pipelines.

IsotopeEffect cluster_0 Minimal Deuteration (C19:0-d2) cluster_1 Heavy Deuteration (C19:0-d37) N1 Analyte & IS Co-elute N2 Identical Matrix Suppression N1->N2 N3 Deuterium Isotope Effect (IS elutes earlier) N4 Differential Matrix Effects N3->N4

Caption: Mechanistic impact of deuteration extent on chromatographic co-elution and matrix effects.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of various internal standards used in fatty acid quantification.

Internal StandardEndogenous BackgroundChromatographic Co-elution (vs target)Matrix Effect CompensationCost ProfileBest Use Case
C19:0 (Unlabeled) Low to ModerateExcellentExcellentVery LowBasic screening; non-mammalian samples
C17:0 (Unlabeled) ModerateExcellentExcellentVery LowSamples where C17:0 is strictly absent
C19:0-d37 (Per-deuterated) ZeroPoor (Isotope Effect)Poor to ModerateHighSpecialized isotope tracing
C19:0-d2 (Targeted D2) Zero Excellent Excellent Moderate High-precision quantitative lipidomics

Experimental Protocol: GC-MS Workflow using C19:0-d2

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the extraction, derivatization, and quantification of fatty acids using C19:0-d2 as the internal standard. This method utilizes acid-catalyzed methylation to generate Fatty Acid Methyl Esters (FAMEs)[1][2].

Step-by-Step Methodology
  • Standard Preparation: Prepare a 100 µg/mL stock solution of Nonadecanoic-2,2-d2 acid in anhydrous n-hexane[3].

  • Sample Spiking: Aliquot 50 µL of biological sample (e.g., plasma or homogenized tissue) into a glass vial. Spike immediately with 10 µL of the C19:0-d2 IS stock. Causality: Spiking before extraction ensures the IS accounts for all downstream physical losses.

  • Lipid Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex for 60 seconds and centrifuge at 3000 x g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen.

  • Derivatization (FAME Synthesis): Add 500 µL of 1% sulfuric acid in methanol to the dried extract. Incubate at 70°C for 2 hours. Causality: Acid catalysis ensures both free fatty acids and complex bound lipids are converted to volatile methyl esters for GC compatibility.

  • Extraction of FAMEs: Cool to room temperature. Add 500 µL of n-hexane and 500 µL of LC-MS grade water. Vortex and centrifuge. Transfer the upper hexane layer to a GC autosampler vial.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto an HP-5MS capillary column (or equivalent). Monitor the specific m/z for the target FAMEs and the +2 Da shifted m/z for the C19:0-d2 methyl ester.

G A Sample Collection & Homogenization B Spike Internal Standard (C19:0-d2) A->B C Lipid Extraction (e.g., Folch Method) B->C D Acid-Catalyzed Derivatization (FAME Synthesis) C->D E Chromatographic Separation (GC Capillary Column) D->E F Mass Spectrometry (Detection & Quantification) E->F

Caption: Self-validating GC-MS workflow for fatty acid quantification using C19:0-d2.

Conclusion

For rigorous drug development and clinical lipidomics, the internal standard must provide absolute certainty. Nonadecanoic-2,2-d2 acid offers the perfect equilibrium: it provides the mass-shift necessary to bypass endogenous background noise while maintaining the precise physicochemical properties required to co-elute with target analytes and perfectly mirror matrix suppression effects.

References

  • MDPI. "A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice". MDPI. Available at:[Link]

  • Figshare. "Supplementary methods: GC-MS analysis of levels". ACS Figshare. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Nonadecanoic-2,2-d2 acid proper disposal procedures

Operational Guide: Handling, Application, and Disposal of Nonadecanoic-2,2-d2 Acid As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Application, and Disposal of Nonadecanoic-2,2-d2 Acid

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and analytical chemists with field-proven methodologies for utilizing and disposing of Nonadecanoic-2,2-d2 acid. By synthesizing strict environmental compliance with advanced analytical workflows, this guide ensures both personnel safety and uncompromising data integrity.

Mechanistic Utility in Lipidomics

Nonadecanoic-2,2-d2 acid (C19H36D2O2) is a highly specialized deuterated internal standard used extensively in mass spectrometry-based lipidomics. Endogenous mammalian fatty acids are overwhelmingly even-chained; therefore, utilizing an odd-chain fatty acid (C19:0) virtually eliminates1[1].

The specific substitution of hydrogen with deuterium at the alpha-carbon (2,2-position) yields a precise +2 Da mass shift. This targeted deuteration allows the standard to co-elute almost identically with native analytes during chromatography, correcting for matrix-induced ion suppression and extraction losses without the risk of isotopic scrambling often seen in heavily deuterated carbon tails[1].

Self-Validating Experimental Workflow

Before disposal, this chemical is typically processed through a lipid extraction workflow. The following step-by-step protocol is designed as a self-validating system—meaning the internal standard acts as an absolute control for procedural efficiency.

  • Step 1: Standard Spiking: To 200 µL of plasma or biological homogenate, add a known concentration of the Nonadecanoic-2,2-d2 acid standard solution (typically prepared in methanol)[1].

    • Causality: Introducing the standard before any extraction steps ensures it undergoes the exact same partitioning, degradation, and derivatization as the endogenous analytes. This perfectly mimics analyte behavior, validating the final recovery rate and correcting for matrix effects[1].

  • Step 2: Biphasic Extraction (Folch Method): Add a 2:1 (v/v) mixture of chloroform and methanol to the sample[1]. Vortex vigorously for 60 seconds, then centrifuge at 12,000 × g for 10 minutes at 4°C[2].

    • Causality: The non-polar chloroform rapidly disrupts lipid-protein complexes in the biological matrix, driving the highly hydrophobic nonadecanoic acid into the lower organic phase while leaving polar metabolites in the upper aqueous phase[2].

  • Step 3: Phase Separation: Carefully extract the lower organic layer containing the lipids and dry it completely under a gentle stream of nitrogen gas[1].

  • Step 4: Transesterification (For GC-MS): Add 14% boron trifluoride (BF3) in methanol to the dried extract and heat at 100°C for 30 minutes[1].

    • Causality: Free fatty acids exhibit severe hydrogen bonding, leading to poor chromatographic peak shapes and tailing. Converting the carboxylic acid group to a Fatty Acid Methyl Ester (FAME) neutralizes this polarity, drastically increasing volatility and thermal stability for GC-MS analysis[1][2].

Quantitative Physicochemical & Disposal Parameters

To ensure proper handling and EHS compliance, key quantitative data regarding the physical properties and disposal metrics of Nonadecanoic acid derivatives are summarized below.

ParameterSpecification / DataCausality / Operational Rationale
Chemical Formula C19H36D2O2Deuteration at C-2 provides a stable +2 Da mass shift for MS[1].
Melting Point 68 – 70 °CSolid at room temperature; requires heating or solvent dissolution[3].
Boiling Point 297 °C (at 100 mmHg)High boiling point necessitates derivatization (FAMEs) for GC-MS[3].
Water Hazard Class WGK 1 (Slightly hazardous)Strictly prohibits down-the-drain disposal; mandates EHS routing[4].
Primary Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of C-D and C-C bonds[5].

Step-by-Step EHS Disposal Procedures

Because Nonadecanoic-2,2-d2 acid is a synthetic organic compound, it must never be disposed of in regular trash or down the drain[4][5]. Adhere to the following protocol to ensure environmental protection and regulatory compliance.

  • Step 1: Waste Identification & Segregation: Determine the solvent matrix of your waste. If the standard was dissolved purely in methanol, route it to the Non-Halogenated Organic Waste container. If it was mixed with chloroform during the Folch extraction, it must be routed to the Halogenated Organic Waste container[5].

    • Causality: Mixing halogenated waste (chloroform) with non-halogenated waste significantly increases disposal costs and environmental risk. Halogenated compounds require specialized, high-temperature incinerators equipped with advanced scrubbers to prevent the atmospheric release of highly toxic dioxins.

  • Step 2: Containment: Place all liquid waste into high-density polyethylene (HDPE) or glass carboys that are compatible and sealable[5]. For expired neat (solid) material, retain it in its original glass vial and place it inside a secondary shatterproof container[5].

  • Step 3: Strict Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name (e.g., "Nonadecanoic-2,2-d2 acid in Chloroform/Methanol"), and the primary hazard class (e.g., "Flammable," "Irritant")[5]. Never use chemical abbreviations on waste labels.

  • Step 4: EHS Coordination & Destruction: Transfer the clearly labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[5]. The ultimate disposal method is high-temperature incineration, which completely oxidizes the molecule into carbon dioxide and heavy water vapor (D2O), ensuring zero environmental persistence[5]. Uncleaned empty packaging must be treated with the same hazard classification as the product itself[4].

Immediate Safety & Spill Response Protocols

While Nonadecanoic-2,2-d2 acid is not highly toxic, it is classified as a skin, eye, and respiratory irritant[3].

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, compatible chemical-resistant nitrile gloves, and an impervious lab coat[5].

  • Engineering Controls: Handle the neat powder exclusively within a certified chemical fume hood to prevent the inhalation of irritating dust particles or aerosols[4][5].

  • Spill Cleanup: For solid spills, sweep up the material carefully using a brush and pan without creating airborne dust[5]. For liquid spills (standard dissolved in solvent), apply an inert chemical absorbent pad[5]. Place all cleanup materials into a designated solid hazardous waste container and label it for EHS collection[5].

Workflow Visualization

G Start Nonadecanoic-2,2-d2 Acid Standard Prep Sample Prep & Extraction (Folch Method) Start->Prep Spiking Standard Analysis GC-MS / LC-MS Analysis Prep->Analysis Lipid Extract Waste Waste Segregation (Halogenated vs Non-Halogenated) Prep->Waste Solvent Waste Analysis->Waste Analytical Waste Disposal Incineration via Licensed EHS Waste->Disposal EHS Transfer

Caption: Workflow from lipidomic sample preparation to EHS-compliant chemical disposal.

References

  • Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. National Institutes of Health (PMC). Available at:[Link]

Sources

Handling

Personal protective equipment for handling Nonadecanoic-2,2-d2 acid

As a Senior Application Scientist overseeing lipidomic workflows and drug development pipelines, I approach the handling of isotopically labeled standards like Nonadecanoic-2,2-d2 acid with a dual-focus methodology. Our...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing lipidomic workflows and drug development pipelines, I approach the handling of isotopically labeled standards like Nonadecanoic-2,2-d2 acid with a dual-focus methodology. Our objective is not only to protect the researcher from acute chemical hazards but also to protect the integrity of the compound. Because the alpha-protons (the deuterium atoms at the C2 position) of carboxylic acids are uniquely susceptible to base- or acid-catalyzed isotopic back-exchange with ambient moisture, standard safety protocols must be elevated to preserve both personnel health and experimental validity.

Below is the definitive, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of Nonadecanoic-2,2-d2 acid.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. Nonadecanoic-2,2-d2 acid is a 19-carbon saturated fatty acid that presents specific particulate hazards.

Table 1: Quantitative Data & Operational Impact Summary

ParameterValueCausality / Operational Impact
Molecular Weight 300.52 g/mol Deuteration at C2 adds ~2 Da compared to the unlabeled analog; requires precise microbalance calibration.
Physical State White solid powderHigh risk of micro-aerosolization and static cling during transfer[1].
Melting Point 68 - 70 °C[1]Solid at room temperature; necessitates anhydrous organic solvents for reconstitution[1].
Boiling Point 297 °C[1]Low volatility at ambient conditions; respiratory risks are primarily particulate-based, not vapor-driven[1].
GHS Hazards H315, H319, H335[2]Causes skin/eye irritation and respiratory tract irritation, directly dictating mandatory barrier protection[2][3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this deuterated standard serves a specific mechanistic purpose. Do not deviate from these specifications.

  • Ocular Protection: Wear tight-fitting chemical safety goggles meeting1[1][4].

    • Causality: The lightweight powder is highly prone to aerosolization. Standard safety glasses with side shields are insufficient against airborne particulates that cause severe eye irritation (H319)[2][3].

  • Dermal Protection: Powder-free Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent chemical permeation barrier against long-chain aliphatic carboxylic acids, preventing skin irritation (H315)[2][3]. Powder-free gloves are mandatory to prevent exogenous particulate contamination from compromising the internal standard.

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside of a certified fume hood).

    • Causality: Mitigates the inhalation of fine irritant dust (H335)[2][3]. However, primary engineering controls (fume hoods) are preferred over relying solely on PPE.

  • Body Protection: Flame-retardant, anti-static lab coat.

    • Causality: Reduces static charge accumulation. Static cling is the primary cause of solid powder scattering during micro-weighing, which leads to both compound loss and environmental contamination.

Operational Workflow & Self-Validating Protocols

The following workflow is designed as a self-validating system . At each critical juncture, a validation step ensures that the protocol is functioning as intended before you proceed.

G Start 1. Fume Hood Setup & PPE Donning Purge 2. Argon/N2 Purge (Prevent H-D Exchange) Start->Purge Weigh 3. Anti-Static Weighing (Validate Mass Drift) Purge->Weigh Spill Spill Occurs? Weigh->Spill Recon 4. Anhydrous Reconstitution (Visual Validation) Store 5. Seal & Store (-20°C) Recon->Store Spill->Recon No Decon Wet-Wipe Decontamination & Segregation Spill->Decon Yes Decon->Recon

Workflow for the safe handling and processing of Nonadecanoic-2,2-d2 acid.
Phase 1: Environmental Control & Static Mitigation
  • Step: Operate exclusively within a certified chemical fume hood with a face velocity of 80-100 fpm. Line the work surface with anti-static weighing paper.

  • Step: Purge the microbalance chamber with a gentle stream of Argon or dry Nitrogen.

  • Self-Validation: Observe the balance readout for 30 seconds. If the tare weight drifts, the inert gas flow is too high (causing draft interference) or static charge is present. Adjust flow and utilize an anti-static zero-ionizer until the drift stabilizes at 0.0000 g.

Phase 2: Weighing & Aliquoting
  • Step: Using a grounded, anti-static micro-spatula, transfer the Nonadecanoic-2,2-d2 acid into a pre-tared amber glass vial.

  • Step: Cap the stock bottle immediately to minimize atmospheric moisture exposure, which drives unwanted Hydrogen-Deuterium (H-D) exchange at the C2 position.

  • Self-Validation: Perform a post-weigh check. Remove the vial, re-tare the balance, and re-weigh the vial. A discrepancy of >0.5% indicates particulate loss during transfer, necessitating a workspace inspection for micro-spills.

Phase 3: Reconstitution & Isotopic Preservation
  • Step: Add an anhydrous organic solvent (e.g., anhydrous chloroform or methanol) to dissolve the solid. Avoid protic solvents with extreme pH profiles, as these catalyze the loss of the deuterium label.

  • Self-Validation: Visual Inspection. Hold the amber vial against a light source. Complete dissolution (a perfectly clear, colorless solution with no suspended particulates) validates that the solvent ratio is correct and no insoluble degradation products have formed.

  • Step: Flush the vial headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Spill Response & Waste Disposal Plan

In the event of a spill, standard sweeping will aerosolize the fatty acid, creating an inhalation hazard and spreading contamination.

Decontamination Protocol:

  • Containment: Do not dry-sweep. Gently cover the spilled solid with an absorbent pad dampened with a mixture of ethanol and water (70:30)[1].

  • Collection: Wipe inward from the edges of the spill to the center. Place all contaminated pads and gloves into a designated hazardous waste bag[1].

  • Self-Validation: Secondary Wipe Test. Wipe the cleaned area with a fresh, dry black cloth or dark paper. Any white residue indicates incomplete decontamination; repeat step 1.

Disposal Logistics:

  • Solid Waste: Nonadecanoic-2,2-d2 acid is highly insoluble in water and poses hazards to aquatic environments[1][5]. Never flush this compound down the drain [1][5]. Collect all solid waste and contaminated PPE in sealed, clearly labeled containers.

  • Liquid Waste: Post-reconstitution liquid waste must be segregated into appropriate organic waste streams (halogenated for chloroform mixtures; non-halogenated for methanol mixtures).

  • Execution: Dispose of all containers via a licensed chemical waste contractor in strict accordance with local, regional, and EPA (or equivalent) regulations[4].

References

  • Fisher Scientific (DE). "SAFETY DATA SHEET - Nonadecanoic acid." Thermo Fisher Scientific, Revision Date Sep 27, 2023. Available at:[Link]

Sources

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